VPC-18005: A Targeted Inhibitor of the ERG Transcription Factor in Prostate Cancer
A Technical Overview of the Mechanism of Action, Experimental Validation, and Therapeutic Potential VPC-18005 is a novel small molecule inhibitor that shows significant promise in the treatment of prostate cancers charac...
Author: BenchChem Technical Support Team. Date: November 2025
A Technical Overview of the Mechanism of Action, Experimental Validation, and Therapeutic Potential
VPC-18005 is a novel small molecule inhibitor that shows significant promise in the treatment of prostate cancers characterized by the aberrant expression of the transcription factor ERG (ETS-related gene). This document provides a detailed technical guide on the core mechanism of action of VPC-18005, intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Direct Inhibition of ERG-DNA Binding
The primary mechanism of action of VPC-18005 is its direct interaction with the DNA-binding ETS domain of the ERG protein.[1][2][3] This interaction physically obstructs the ability of ERG to bind to its target DNA sequences, thereby inhibiting its transcriptional activity.[1][2] By preventing ERG from regulating the expression of its target genes, VPC-18005 effectively curtails the oncogenic signaling pathways driven by this transcription factor.
Nuclear Magnetic Resonance (NMR) spectroscopy data has confirmed this direct binding and has suggested that VPC-18005 perturbs key residues within the ERG-ETS domain, such as Tyr371, which are critical for the ERG-DNA interaction.[2][3] In silico modeling further supports a mutually exclusive binding scenario, where VPC-18005 occupies a portion of the same interface as DNA.[2][3]
Quantitative Efficacy Data
The inhibitory activity of VPC-18005 has been quantified in various cellular models. The following table summarizes the key IC50 values for the inhibition of ERG-driven luciferase reporter activity.
The inhibition of ERG transcriptional activity by VPC-18005 translates into significant anti-cancer effects, primarily by suppressing the metastatic potential of cancer cells.[2][3] Notably, VPC-18005 has been shown to reduce the migration and invasion of prostate cancer cells overexpressing ERG without exhibiting significant cytotoxicity.[2][3]
One of the key downstream targets of ERG that is affected by VPC-18005 is SOX9, a gene known to promote prostate cancer invasion.[2][3] Treatment with VPC-18005 leads to a reduction in SOX9 gene expression.[4]
In vivo studies using a zebrafish xenograft model have demonstrated that VPC-18005 can decrease the dissemination of cancer cells, providing further evidence for its anti-metastatic properties.[1][2] Treatment of larvae with 1 or 10 µM of VPC-18005 resulted in a 20–30% decrease in cancer cell dissemination.[1]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to characterize VPC-18005, the following diagrams are provided.
VPC-18005: A Small Molecule Inhibitor of the ERG Transcription Factor for Prostate Cancer Therapy
An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Prostate cancer is a leading cause of cancer-related death in men, with approximately 50% of cases char...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prostate cancer is a leading cause of cancer-related death in men, with approximately 50% of cases characterized by a chromosomal translocation that leads to the aberrant expression of the ETS-related gene (ERG), a potent oncogenic transcription factor.[1][2][3][4][5] The dependency of these tumors on ERG activity presents a critical therapeutic vulnerability. This whitepaper provides a comprehensive technical overview of VPC-18005, a first-in-class small molecule inhibitor designed to directly target the DNA-binding ETS domain of ERG.[1][2][3][4] Developed through rational in silico drug design, VPC-18005 has demonstrated preclinical efficacy in inhibiting ERG transcriptional activity, reducing cancer cell migration and invasion, and suppressing metastasis in vivo. This document details the mechanism of action, preclinical data, and key experimental protocols for the evaluation of VPC-18005, offering a foundational resource for researchers and drug development professionals in the field of oncology.
The Role of ERG in Prostate Cancer
The fusion of the androgen-regulated TMPRSS2 gene promoter with the coding sequence of the ERG gene is the most frequent genomic alteration in prostate cancer.[5] This fusion results in the androgen-dependent overexpression of the ERG protein, which is normally absent in prostate epithelial cells.[6] ERG overexpression drives prostate tumorigenesis by reprogramming the cellular transcriptome, leading to increased cell proliferation, invasion, and metastasis.[7] Key downstream effects of ERG activation include the upregulation of genes involved in epithelial-to-mesenchymal transition (EMT), such as SOX9, and the modulation of signaling pathways including the PI3K/AKT and NF-κB pathways.[3][8] Given its central role in tumor progression, ERG has emerged as a high-priority therapeutic target.
ERG Signaling Pathway
The aberrant expression of ERG in prostate cancer cells, driven by the TMPRSS2-ERG gene fusion, leads to the activation of a downstream transcriptional program that promotes oncogenesis. This pathway is initiated by androgen receptor (AR) signaling, which drives the expression of the fused ERG protein. ERG then binds to specific DNA sequences (ETS binding sites) in the promoter and enhancer regions of its target genes, regulating their expression.
Figure 1: Simplified ERG signaling pathway in prostate cancer and the point of intervention for VPC-18005.
VPC-18005: A Direct ERG Inhibitor
VPC-18005 was identified through a rational, structure-based virtual screening approach designed to discover small molecules that could directly bind to the DNA-binding ETS domain of ERG and sterically hinder its interaction with DNA.[1][4]
Mechanism of Action
VPC-18005 directly interacts with the ETS domain of the ERG protein.[1][3][4] Biophysical studies, including Nuclear Magnetic Resonance (NMR) spectroscopy, have confirmed this direct binding.[1] The binding of VPC-18005 to the ETS domain is predicted to be mutually exclusive with DNA binding, thereby inhibiting the transcriptional regulatory function of ERG.[1] This mechanism of action has been validated by the observed reduction in the expression of known ERG target genes, such as SOX9.[3] Importantly, VPC-18005 does not appear to affect ERG protein stability.[1]
Figure 2: Mechanism of action of VPC-18005 in blocking ERG-DNA interaction.
Preclinical Data Summary
The preclinical evaluation of VPC-18005 has demonstrated its potential as a selective inhibitor of ERG-driven prostate cancer.
In Vitro Efficacy
VPC-18005 effectively inhibits ERG-mediated transcriptional activity in a dose-dependent manner without inducing cytotoxicity.[1][3]
Table 2: Effect of VPC-18005 on Cell Migration and Invasion
In Vivo Efficacy
The anti-metastatic potential of VPC-18005 was evaluated using a zebrafish xenograft model, a powerful tool for observing cancer cell dissemination in a live organism.[1]
Table 3: In Vivo Anti-metastatic Activity of VPC-18005
Pharmacokinetics and Toxicology
Preliminary murine pharmacodynamics and toxicology studies have indicated that VPC-18005 is soluble, stable, and orally bioavailable. It did not exhibit general toxicity at single doses up to 500 mg/kg and after a 4-week twice-daily dosing at 150 mg/kg.[1]
Effect on Downstream Targets and Biomarkers
VPC-18005 has been shown to inhibit the expression of the ERG-regulated gene SOX9.[3] Comprehensive transcriptomic analyses (e.g., RNA-seq or microarray) to identify the full spectrum of downstream genes affected by VPC-18005 have not been reported in the reviewed literature. Similarly, direct experimental data on the effect of VPC-18005 on Prostate-Specific Antigen (PSA) levels is not currently available. However, studies on other ERG inhibitors have shown a potential for PSA decline in ERG-positive patient-derived xenograft models.[10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of VPC-18005. These protocols are based on standard laboratory procedures and should be adapted as necessary.
Figure 3: Experimental workflow for the characterization of VPC-18005.
NMR Spectroscopy for Protein-Ligand Binding
Objective: To confirm the direct binding of VPC-18005 to the ERG-ETS domain.
Protein Expression and Purification: Express and purify the recombinant ERG-ETS domain protein, often with 15N isotopic labeling for heteronuclear NMR experiments.
Sample Preparation: Prepare a solution of the purified 15N-labeled ERG-ETS domain in a suitable NMR buffer.
NMR Data Acquisition: Acquire a baseline 1H-15N HSQC spectrum of the protein alone.
Titration: Add increasing molar equivalents of VPC-18005 to the protein sample and acquire a 1H-15N HSQC spectrum at each titration point.
Data Analysis: Analyze the chemical shift perturbations of the protein's amide resonances upon addition of VPC-18005. Significant shifts indicate direct binding and can be used to map the binding site on the protein surface.
Dual-Luciferase Reporter Assay for ERG Transcriptional Activity
Objective: To quantify the inhibitory effect of VPC-18005 on ERG-mediated gene transcription.
Cell Culture and Transfection: Seed prostate cancer cells (e.g., PNT1B-ERG or VCaP) in 96-well plates. Co-transfect the cells with a firefly luciferase reporter plasmid containing ETS binding sites (e.g., pETS-luc) and a Renilla luciferase control plasmid for normalization.
Compound Treatment: After transfection, treat the cells with a dose range of VPC-18005 or vehicle control (DMSO).
Cell Lysis: After a 24-48 hour incubation period, lyse the cells using a passive lysis buffer.
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase assay kit.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of ERG activity relative to the vehicle control and determine the IC50 value.
MTS Assay for Cell Viability
Objective: To assess the cytotoxicity of VPC-18005.
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density.
Compound Treatment: Treat the cells with a dose range of VPC-18005 or a positive control for cytotoxicity.
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control cells.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To demonstrate that VPC-18005 disrupts the binding of the ERG-ETS domain to DNA.
Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing a consensus ETS binding site with a radioactive (e.g., 32P) or fluorescent probe.
Binding Reaction: Incubate the purified ERG-ETS domain protein with the labeled DNA probe in a binding buffer in the presence of increasing concentrations of VPC-18005 or a vehicle control.
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
Detection: Visualize the labeled DNA by autoradiography or fluorescence imaging.
Analysis: A decrease in the intensity of the shifted band (protein-DNA complex) with increasing concentrations of VPC-18005 indicates inhibition of DNA binding.
Zebrafish Xenograft Model for Metastasis
Objective: To evaluate the in vivo anti-metastatic activity of VPC-18005.
Cell Preparation: Label prostate cancer cells (e.g., PNT1B-ERG or VCaP) with a fluorescent dye.
Microinjection: Microinject the fluorescently labeled cancer cells into the yolk sac of 2-day-old zebrafish embryos.
Compound Treatment: Expose the zebrafish embryos to different concentrations of VPC-18005 or a vehicle control in their water.
Imaging: At various time points post-injection (e.g., up to 5 days), image the embryos using a fluorescence microscope to visualize the dissemination of cancer cells from the yolk sac to other parts of the fish body.
Quantification: Quantify the extent of metastasis by counting the number of fish with disseminated cells or by measuring the area of dissemination.
Conclusion and Future Directions
VPC-18005 represents a promising lead compound for the development of a targeted therapy for ERG-positive prostate cancer. Its well-defined mechanism of action, potent in vitro activity, and in vivo anti-metastatic effects, coupled with a favorable preliminary safety profile, warrant further investigation.
Future research should focus on:
Lead Optimization: Improving the potency and pharmacokinetic properties of VPC-18005 through medicinal chemistry efforts.
Comprehensive Target Validation: Conducting global gene expression analyses to fully elucidate the downstream consequences of ERG inhibition by VPC-18005.
Biomarker Development: Investigating the effect of VPC-18005 on clinically relevant biomarkers such as PSA in preclinical models.
Advanced In Vivo Studies: Evaluating the efficacy of VPC-18005 in orthotopic and patient-derived xenograft mouse models of prostate cancer.
The development of direct ERG inhibitors like VPC-18005 holds the potential to provide a much-needed targeted therapeutic option for a large subset of prostate cancer patients.
VPC-18005 and its Interaction with the ERG-ETS Domain: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the small molecule inhibitor VPC-18005 and its interaction with the ERG-ETS (E26 transformation-specif...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor VPC-18005 and its interaction with the ERG-ETS (E26 transformation-specific-related gene) domain. Genomic rearrangements involving the ERG transcription factor are a common occurrence in approximately half of all prostate cancer cases, leading to the aberrant expression of ERG protein variants that are pivotal in the development and progression of the disease.[1][2] VPC-18005 was identified through rational in silico methods as a novel antagonist that directly targets the DNA-binding ETS domain of ERG, thereby disrupting its transcriptional activity.[1][3] This document details the mechanism of action, quantitative efficacy, and the experimental validation of VPC-18005, offering a comprehensive resource for researchers in the field of oncology and drug development.
Mechanism of Action: Disrupting the ERG-DNA Interface
VPC-18005 functions by directly engaging the ERG-ETS domain, the highly conserved region responsible for DNA binding. This interaction sterically hinders the ability of the ERG protein to bind to its consensus DNA sequence ("GGAA").[3][4] The binding of VPC-18005 to the ERG-ETS domain has been confirmed through biophysical techniques, which also identified key amino acid residues involved in this interaction.[3][5]
Nuclear Magnetic Resonance (NMR) spectroscopy revealed that VPC-18005 perturbs specific residues within the ERG-ETS domain, notably Tyr371, which is a critical residue for the ERG-DNA interaction.[3][5] Other residues with perturbed amide chemical shifts upon VPC-18005 binding include Leu313 on helix α1 and Try372 and Lys375 on helix α3.[3][5] In silico modeling, consistent with the NMR data, predicts that VPC-18005 occupies a binding pocket that overlaps with the DNA-binding interface, making the binding of VPC-18005 and DNA to the ERG-ETS domain mutually exclusive.[3][5]
The direct consequence of this interaction is the inhibition of ERG-induced transcription.[3][6] This has been demonstrated by the reduced expression of ERG-regulated genes, such as SOX9, a transcription factor implicated in prostate cancer invasion.[3][5] By disrupting the primary function of the ERG oncoprotein, VPC-18005 effectively antagonizes its downstream effects, including the promotion of cell migration and invasion, without exhibiting significant cytotoxicity.[3][5]
Quantitative Data Summary
The efficacy of VPC-18005 has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.
The characterization of VPC-18005 involved a series of key experiments to elucidate its binding, mechanism, and functional effects. Detailed methodologies are provided below.
Luciferase Reporter Assay for ERG Transcriptional Activity
Objective: To quantify the inhibitory effect of VPC-18005 on ERG-driven gene expression.
Cell Lines: PNT1B-ERG and VCaP cells, which are known to have ERG activity.
Methodology:
Cells are transiently transfected with a pETS-luc reporter plasmid, which contains a luciferase gene under the control of an ETS-responsive promoter.
Following transfection, cells are treated with a range of concentrations of VPC-18005 or a vehicle control (DMSO).
After a specified incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
The relative light units are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
The IC₅₀ values are then calculated from the dose-response curves.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the direct binding of VPC-18005 to the ERG-ETS domain and to identify the amino acid residues at the binding interface.
Methodology:
¹⁵N-HSQC (Heteronuclear Single Quantum Coherence): ¹⁵N-labeled ERG-ETS domain protein is titrated with VPC-18005. The chemical shifts of the protein's backbone amides are monitored. Significant changes in chemical shifts for specific residues indicate their involvement in the binding interaction.[5]
¹H-NMR Titration (Reverse Titration): The ¹H-NMR spectrum of VPC-18005 is monitored as increasing concentrations of the ERG-ETS domain are added. Changes in the chemical shifts and broadening of the signals from VPC-18005 confirm its binding to the protein.[7]
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To demonstrate that VPC-18005 can disrupt the binding of the ERG-ETS domain to a DNA probe containing an ETS-binding site.
Methodology:
A fluorescently labeled double-stranded DNA probe containing a consensus ETS-binding site is synthesized.
Recombinant ERG-ETS domain protein is incubated with the DNA probe in the presence of increasing concentrations of VPC-18005 or a vehicle control.
The protein-DNA complexes are separated from the free DNA probe by native polyacrylamide gel electrophoresis.
The gel is imaged to visualize the fluorescently labeled DNA. A decrease in the intensity of the shifted band (protein-DNA complex) with increasing concentrations of VPC-18005 indicates the disruption of the ERG-DNA interaction.[3]
Cell Migration and Invasion Assays
Objective: To assess the functional impact of VPC-18005 on the migratory and invasive properties of ERG-overexpressing cells.
Methodology:
Real-Time Cell Analysis (xCelligence): PNT1B-ERG cells are seeded in the upper chamber of a specialized plate with microelectrodes. The lower chamber contains a chemoattractant. Cell migration through the porous membrane is monitored in real-time by measuring changes in electrical impedance. The effect of VPC-18005 is determined by comparing the migration index of treated cells to control cells.[5]
Spheroid Invasion Assay: PNT1B-ERG cells are grown as spheroids and then embedded in a matrix (e.g., Matrigel). The spheroids are treated with VPC-18005 or a vehicle control. The invasion of cells from the spheroid into the surrounding matrix is monitored and quantified over several days using microscopy.[3]
Zebrafish Xenograft Model of Metastasis
Objective: To evaluate the in vivo efficacy of VPC-18005 in inhibiting cancer cell metastasis.
Methodology:
Human prostate cancer cells (e.g., PNT1B-ERG) are fluorescently labeled and microinjected into the yolk sac of zebrafish larvae.
The larvae are then exposed to different concentrations of VPC-18005 in their water.
The dissemination of the fluorescently labeled cancer cells from the primary injection site to other parts of the zebrafish body is monitored and quantified using fluorescence microscopy. A reduction in disseminated cells in the treated group compared to the control group indicates anti-metastatic activity.[3]
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language, illustrate the ERG signaling pathway, the mechanism of action of VPC-18005, and the experimental workflow used for its characterization.
Caption: ERG signaling pathway and the inhibitory action of VPC-18005.
Caption: Logical flow of VPC-18005's mechanism of action.
Caption: Experimental workflow for the characterization of VPC-18005.
Conclusion and Future Directions
VPC-18005 represents a significant advancement in the development of targeted therapies for ERG-fusion-positive cancers, particularly prostate cancer. The comprehensive studies conducted to date provide strong proof-of-principle that directly targeting the ERG-ETS domain with a small molecule is a viable therapeutic strategy.[3][5] VPC-18005 has been shown to directly bind to the ERG-ETS domain, disrupt its interaction with DNA, and consequently inhibit ERG-mediated transcription and its pro-metastatic cellular effects.[3][6]
The lead compound, VPC-18005, demonstrates efficacy in the low micromolar range and has favorable properties such as being soluble, stable, and orally bioavailable with no observed general toxicity in murine models at tested doses.[3][5] Future research will likely focus on medicinal chemistry efforts to optimize the potency of VPC-18005 into the sub-micromolar or nanomolar range.[5] Furthermore, advancing VPC-18005 or its derivatives into clinical trials will be a critical next step to evaluate its safety and efficacy in patients with ERG-expressing metastatic castration-resistant prostate cancer.[1] The development of such targeted inhibitors holds the promise of providing new, more effective treatment options for a significant subset of prostate cancer patients.[1]
The Pharmacology of VPC-18005: A Technical Guide to a Novel ERG Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract VPC-18005 is a novel small molecule inhibitor that directly targets the ETS-related gene (ERG), a transcription factor frequently overexpressed in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC-18005 is a novel small molecule inhibitor that directly targets the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer due to chromosomal translocations. This document provides a comprehensive overview of the pharmacology of VPC-18005, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization. It is intended to serve as a technical guide for researchers in oncology and drug development, offering a foundation for further investigation and development of this promising anti-cancer agent.
Introduction
The aberrant expression of the ERG transcription factor is a key driver in approximately 50% of prostate cancers.[1] ERG overexpression leads to the transcriptional dysregulation of genes involved in cell proliferation, migration, and invasion, contributing to disease progression and metastasis.[1][2] VPC-18005 has emerged as a promising therapeutic candidate that directly antagonizes ERG function. This guide synthesizes the current pharmacological knowledge of VPC-18005.
Mechanism of Action
VPC-18005 functions by directly binding to the DNA-binding ETS domain of the ERG protein.[1][2][3] This interaction sterically hinders the binding of ERG to its cognate DNA sequences, thereby inhibiting ERG-mediated transcription of target genes.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed this direct interaction, revealing that VPC-18005 perturbs key residues within the ERG-ETS domain, such as Tyr371, which are critical for DNA engagement.[1][2] This targeted disruption of the ERG-DNA interface forms the basis of VPC-18005's anti-neoplastic activity.
Figure 1: Mechanism of ERG Inhibition by VPC-18005.
Quantitative Pharmacological Data
The inhibitory activity of VPC-18005 has been quantified in various cell-based assays. The following tables summarize the key efficacy data.
Detailed methodologies for the key experiments cited in the characterization of VPC-18005 are provided below.
Luciferase Reporter Assay for ERG Transcriptional Activity
This assay quantifies the ability of VPC-18005 to inhibit ERG-mediated gene transcription.
Protocol:
Cell Seeding: Plate PNT1B-ERG or VCaP cells in 96-well plates and culture overnight.
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing an ERG-responsive element (e.g., pETS-luc) and a Renilla luciferase control plasmid for normalization.
Compound Treatment: Treat the cells with a serial dilution of VPC-18005 or DMSO as a vehicle control.
Incubation: Incubate the cells for 24-48 hours.
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
Luminescence Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the VPC-18005 concentration and fit a dose-response curve to determine the IC50 value.
Figure 2: Luciferase Reporter Assay Workflow.
NMR Spectroscopy for Direct Binding Assessment
NMR spectroscopy is employed to confirm the direct physical interaction between VPC-18005 and the ERG-ETS domain.
Protocol:
Protein Expression and Purification: Express and purify 15N-labeled recombinant ERG-ETS domain.
Sample Preparation: Prepare a solution of the 15N-labeled ERG-ETS domain (e.g., 100 μM) in a suitable NMR buffer.
VPC-18005 Titration: Acquire a baseline 1H-15N HSQC spectrum of the protein. Sequentially add increasing concentrations of VPC-18005 (dissolved in a deuterated solvent like DMSO-d6 to minimize solvent signals) to the protein sample.
Spectral Acquisition: Acquire a 1H-15N HSQC spectrum at each concentration of VPC-18005.
Data Analysis: Analyze the spectra for chemical shift perturbations (CSPs) of the amide proton and nitrogen signals. Map the residues with significant CSPs onto the structure of the ERG-ETS domain to identify the binding site. The dissociation constant (KD) can be estimated by fitting the titration curves.[1]
Western Blot for ERG Protein Stability
This experiment assesses whether VPC-18005 affects the cellular levels of the ERG protein.
Protocol:
Cell Treatment: Treat VCaP cells with VPC-18005 at various concentrations and for different durations. Include a cycloheximide treatment group to inhibit new protein synthesis.
Cell Lysis: Harvest and lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Immunoblotting:
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for ERG.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Incubate with a primary antibody for a loading control (e.g., vinculin or GAPDH).
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Analysis: Quantify the band intensities to determine the relative levels of ERG protein, normalized to the loading control.
Cell Migration and Invasion Assays
These assays evaluate the effect of VPC-18005 on the migratory and invasive potential of ERG-expressing cells.
Plate Preparation: For invasion assays, coat the upper chamber of a CIM-Plate 16 with a basement membrane matrix (e.g., Matrigel). For migration assays, no coating is needed.
Cell Seeding: Seed ERG-overexpressing cells (e.g., PNT1B-ERG) in serum-free media into the upper chamber. Add media with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
Compound Addition: Add VPC-18005 or a vehicle control to the upper chamber.
Real-Time Monitoring: Place the plate in the xCELLigence instrument and monitor cell migration/invasion in real-time by measuring changes in electrical impedance.
Data Analysis: The instrument software calculates a "Cell Index" that is proportional to the number of migrated/invaded cells. Plot the Cell Index over time to assess the inhibitory effect of VPC-18005.
Zebrafish Xenograft Model for In Vivo Metastasis
This in vivo model is used to assess the anti-metastatic potential of VPC-18005.
Protocol:
Cell Preparation: Label prostate cancer cells (e.g., PNT1B-ERG or VCaP) with a fluorescent dye.
Microinjection: Microinject the fluorescently labeled cancer cells into the yolk sac or perivitelline space of zebrafish embryos at 2 days post-fertilization.
Compound Treatment: Add VPC-18005 to the water in which the zebrafish embryos are maintained.
Imaging: At various time points post-injection, anesthetize the embryos and image them using fluorescence microscopy to visualize the dissemination of cancer cells from the primary injection site.
Quantification: Quantify the extent of metastasis by counting the number of metastatic foci or measuring the total fluorescence intensity of disseminated cells outside the primary tumor.
Figure 3: Experimental Workflow for VPC-18005 Characterization.
Summary and Future Directions
VPC-18005 is a rationally designed small molecule that effectively inhibits the transcriptional activity of ERG by directly binding to its ETS domain. This leads to a reduction in the migratory and invasive properties of ERG-expressing prostate cancer cells in vitro and a decrease in metastasis in a zebrafish xenograft model.[1][2] The data presented in this guide provide a solid pharmacological basis for the continued development of VPC-18005 and its derivatives as a targeted therapy for ERG-positive prostate cancer. Future studies should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in mammalian models, and exploring potential combination therapies to enhance its anti-cancer effects.
The Disruption of ERG-Induced Transcription by VPC-18005: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Abstract The aberrant expression of the ETS-related gene (ERG), a member of the E-26 transformation-specific (ETS) family of transcription factors, is a cri...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aberrant expression of the ETS-related gene (ERG), a member of the E-26 transformation-specific (ETS) family of transcription factors, is a critical driver in approximately 50% of prostate cancers.[1][2] This overexpression, most commonly due to a TMPRSS2-ERG gene fusion, leads to the unregulated activity of the ERG oncoprotein, promoting tumorigenesis, metastasis, and treatment resistance.[3][4] VPC-18005 has emerged as a promising small molecule inhibitor that directly targets the ERG oncoprotein. This technical guide provides an in-depth analysis of the mechanism of action of VPC-18005, focusing on its inhibitory effect on ERG-induced transcription, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental designs.
Mechanism of Action: Direct Inhibition of ERG-DNA Binding
VPC-18005 was identified through a rational, in silico, structure-based drug design approach to specifically antagonize the DNA-binding activity of the ERG protein.[2][5] The core of its mechanism lies in its ability to directly interact with the highly conserved ETS domain of ERG.[1][6] This interaction sterically hinders the binding of the ERG protein to its cognate DNA sequences, thereby preventing the initiation of the transcriptional program that drives the oncogenic phenotype.[1][2]
The binding of VPC-18005 to the ERG-ETS domain has been confirmed through biophysical methods, which show a direct interaction and suggest that the compound occupies the same interface as DNA in a mutually exclusive manner.[1] This targeted disruption of the ERG-DNA interaction is a key therapeutic strategy, as it directly inhibits the primary function of the ERG oncoprotein.
Signaling Pathway and Point of Intervention
The following diagram illustrates the signaling pathway leading to ERG-driven transcription and the specific point of intervention by VPC-18005.
VPC-18005: A Preclinical Deep Dive into a Novel Anti-Metastatic Agent for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the preclinical data available for VPC-18005, a novel small molecule inhibitor of the ETS-related...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for VPC-18005, a novel small molecule inhibitor of the ETS-related gene (ERG) transcription factor, and explores its potential as an anti-metastatic agent, particularly in the context of prostate cancer.
Executive Summary
VPC-18005 is a first-in-class small molecule designed to directly target the DNA-binding ETS domain of the ERG protein.[1][2] Aberrant ERG expression, most commonly due to a TMPRSS2-ERG gene fusion, is a key driver in approximately half of all prostate cancers and is associated with aggressive disease and metastasis.[2][3] Preclinical studies have demonstrated that VPC-18005 effectively inhibits ERG-mediated transcriptional activity, leading to a reduction in cancer cell migration and invasion.[1][4] Furthermore, in vivo studies using a zebrafish xenograft model have shown a significant decrease in metastasis.[1][4] VPC-18005 is orally bioavailable and has demonstrated a favorable safety profile in initial murine toxicology studies.[4][5] As of the latest available information, VPC-18005 has not entered clinical trials. This document summarizes the key preclinical findings, details the experimental protocols used in these foundational studies, and visualizes the compound's mechanism of action and experimental workflows.
Mechanism of Action
VPC-18005 functions by directly binding to the ETS domain of the ERG protein, thereby sterically hindering its interaction with DNA.[1][2] This disruption of ERG-DNA binding is the core of its anti-cancer activity. By preventing ERG from binding to the regulatory regions of its target genes, VPC-18005 effectively inhibits the transcription of genes crucial for metastatic processes, such as those involved in epithelial-to-mesenchymal transition (EMT).[1][4] One of the key downstream targets of ERG that is inhibited by VPC-18005 is SOX9, a transcription factor known to promote prostate cancer invasion.[3][5]
Caption: Mechanism of action of VPC-18005.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on VPC-18005.
Detailed methodologies for the key experiments are provided below.
Luciferase Reporter Assay
Objective: To determine the inhibitory effect of VPC-18005 on ERG-mediated transcriptional activity.
Cell Lines: PNT1B-ERG and VCaP cells.
Protocol:
Cells were seeded in 96-well plates.
After 24 hours, cells were transfected with a pETS-luciferase reporter plasmid.
Following transfection, cells were treated with varying concentrations of VPC-18005 or vehicle control (DMSO).
After 24 hours of treatment, luciferase activity was measured using a luminometer.
IC50 values were calculated from the dose-response curves.[1]
Caption: Luciferase reporter assay workflow.
Cell Migration and Invasion Assays
Objective: To assess the effect of VPC-18005 on the migratory and invasive potential of prostate cancer cells.
Cell Lines: PNT1B-MOCK and PNT1B-ERG cells.
Protocol:
Real-time cell analysis was performed using a double-chamber system.
PNT1B-MOCK and PNT1B-ERG cells were seeded in the upper chamber.
After 24 hours, cells were treated with 5 µM VPC-18005, a positive control (YK-4-279), or vehicle control (0.01% DMSO).[5]
For invasion assays, the upper chamber was coated with a basement membrane matrix.
The migration or invasion of cells to the lower chamber was monitored in real-time.[5]
For spheroid invasion assays, PNT1B-ERG spheroids were pretreated for 24 hours with VPC-18005 or vehicle control before being embedded in a matrix and monitored for 6 days.[5]
Zebrafish Xenograft Model
Objective: To evaluate the anti-metastatic potential of VPC-18005 in an in vivo model.
Protocol:
Fluorescently tagged PNT1B-ERG or VCaP cells were injected into the yolk sac of zebrafish larvae.
The larvae were then exposed to 1 µM or 10 µM of VPC-18005 in their water.[1]
After 5 days of daily treatment, the dissemination of cancer cells throughout the zebrafish body was visualized and quantified using fluorescence microscopy.[3][5]
Application Notes and Protocols for VPC-18005 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals Introduction VPC-18005 is a small molecule inhibitor that selectively targets the DNA-binding ETS domain of the ERG (E26 transformation-specific related gen...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-18005 is a small molecule inhibitor that selectively targets the DNA-binding ETS domain of the ERG (E26 transformation-specific related gene) transcription factor.[1][2][3] Genomic rearrangements involving the ERG gene are common in prostate cancer, leading to the overexpression of a fusion protein that drives tumorigenesis.[4] VPC-18005 functions by directly binding to the ERG-ETS domain, which sterically hinders its interaction with DNA, thereby inhibiting ERG-mediated transcription of target genes.[2][4][5] Notably, this compound has been shown to reduce the migration and invasion of ERG-expressing cancer cells in vitro without exhibiting significant cytotoxicity, making it a valuable tool for studying ERG-driven cancer progression and for the development of potential anti-metastatic therapies.[2][3]
These application notes provide detailed protocols for utilizing VPC-18005 in various in vitro cell culture experiments to probe its biological activity and mechanism of action.
Mechanism of Action
VPC-18005 directly interacts with the ETS domain of the ERG protein.[2][5] This binding is predicted to involve key amino acid residues within the DNA-binding interface, such as Tyr371.[2][3] By occupying this pocket, VPC-18005 prevents the ERG protein from binding to its cognate DNA sequences, thereby inhibiting the transcription of ERG target genes, such as SOX9, which are involved in cell invasion and migration.[2][3][6]
Protocol 1: Assessment of ERG Transcriptional Activity using a Luciferase Reporter Assay
This protocol is designed to quantify the inhibitory effect of VPC-18005 on ERG-mediated gene transcription.
Materials:
ERG-expressing cells (e.g., VCaP, PNT1B-ERG)
pETS-luc reporter construct
Control reporter plasmid (e.g., Renilla luciferase)
Transfection reagent
VPC-18005 (stock solution in DMSO)
Complete cell culture medium
DMSO (vehicle control)
Dual-luciferase reporter assay system
Luminometer
96-well white, clear-bottom plates
Procedure:
Cell Seeding: Seed ERG-expressing cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
Transfection: Co-transfect the cells with the pETS-luc reporter construct and the control Renilla plasmid according to the manufacturer's protocol for the transfection reagent.
VPC-18005 Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of VPC-18005 (e.g., 0.1, 1, 3, 6, 10, 25 µM) or DMSO as a vehicle control.
Incubation: Incubate the cells for an additional 24-48 hours.
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the DMSO-treated control. Determine the IC50 value by fitting the dose-response curve using appropriate software.
Figure 2: Luciferase reporter assay workflow.
Protocol 2: In Vitro Cell Migration Assay using a Real-Time Cell Analyzer
This protocol measures the effect of VPC-18005 on the migratory capacity of ERG-expressing cells.
Materials:
ERG-expressing cells (e.g., PNT1B-ERG) and control cells (e.g., PNT1B-Mock)
Real-time cell analysis system (e.g., xCELLigence) with specialized migration plates (CIM-Plates)
Serum-free cell culture medium
Complete cell culture medium (containing chemoattractant, e.g., FBS)
VPC-18005 (stock solution in DMSO)
DMSO (vehicle control)
Procedure:
Plate Preparation: Add complete medium to the lower chamber of the CIM-plate.
Cell Seeding: Seed cells in the upper chamber in serum-free medium.
Cell Settling: Allow the cells to settle for a designated period as per the instrument's guidelines.
VPC-18005 Treatment: After approximately 24 hours, add VPC-18005 (e.g., 5 µM) or DMSO to the upper chamber.[2]
Real-Time Monitoring: Place the plate in the real-time cell analyzer and monitor cell migration continuously for 24-48 hours. The instrument measures the electrical impedance as cells migrate through the microporous membrane, which is expressed as a Cell Index.
Data Analysis: Normalize the Cell Index readings. Compare the migration rates of VPC-18005-treated cells to DMSO-treated controls. The rate of migration can be determined from the slope of the curve.[3]
Figure 3: Cell migration assay workflow.
Protocol 3: Western Blot Analysis of ERG and SOX9 Protein Expression
This protocol is used to determine if VPC-18005 affects the expression levels of the ERG protein itself or its downstream target, SOX9.
Materials:
ERG-expressing cells (e.g., VCaP)
VPC-18005 (stock solution in DMSO)
DMSO (vehicle control)
Cycloheximide (optional, to assess protein stability)
RIPA buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and nitrocellulose or PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (anti-ERG, anti-SOX9, anti-Vinculin or other loading control)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system
Procedure:
Cell Treatment: Treat ERG-expressing cells with VPC-18005 at the desired concentration (e.g., 25 µM for SOX9) or DMSO for a specified time (e.g., 2-4 hours for ERG stability, longer for downstream targets).[6][7] For ERG stability assessment, pre-treat with cycloheximide for 1 hour before adding VPC-18005.[7]
Cell Lysis: Harvest and lyse the cells in RIPA buffer.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
Immunoblotting:
Block the membrane for 1 hour at room temperature.
Incubate with primary antibodies overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
Data Analysis: Quantify the band intensities and normalize the protein of interest to the loading control. Compare the expression levels in VPC-18005-treated samples to the DMSO control.
Storage and Handling
VPC-18005 is typically supplied as a solid. Prepare a stock solution in DMSO. For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Avoid repeated freeze-thaw cycles.
Conclusion
VPC-18005 is a specific and non-toxic inhibitor of the ERG transcription factor, making it an invaluable tool for investigating the role of ERG in cancer cell biology. The protocols outlined above provide a framework for characterizing the effects of VPC-18005 on ERG transcriptional activity, cell migration, and protein expression in relevant in vitro models. These experiments can contribute to a deeper understanding of ERG-driven pathologies and aid in the development of novel therapeutic strategies.
Application Notes: VPC-18005 Treatment in PNT1B-ERG Cells
Introduction These application notes provide a detailed protocol for the treatment of PNT1B-ERG cells with VPC-18005, a small molecule inhibitor of the ETS-related gene (ERG) transcription factor. Genomic fusions involvi...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
These application notes provide a detailed protocol for the treatment of PNT1B-ERG cells with VPC-18005, a small molecule inhibitor of the ETS-related gene (ERG) transcription factor. Genomic fusions involving ERG are common in prostate cancer, leading to the aberrant expression of this transcription factor, which drives disease progression.[1][2] VPC-18005 directly binds to the DNA-binding ETS domain of ERG, preventing it from regulating its target genes.[1][3][4] This leads to a reduction in the migratory and invasive potential of ERG-expressing prostate cancer cells, without impacting cell viability.[3] These protocols are intended for researchers, scientists, and drug development professionals working on novel prostate cancer therapies.
Mechanism of Action
VPC-18005 functions as a direct antagonist of the ERG transcription factor. It was identified through in-silico screening and designed to sterically hinder the binding of the ERG-ETS domain to DNA.[1] This disruption of the ERG-DNA interaction inhibits the transcriptional activation of ERG target genes, such as SOX9, which are involved in promoting an invasive phenotype in prostate cancer.[3] The inhibitory action of VPC-18005 is specific to ERG-expressing cells and does not exhibit cytotoxic effects at concentrations effective for inhibiting ERG activity.[3]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for VPC-18005 in PNT1B-ERG cells.
VPC-18005 Mechanism of Action.
Data Presentation
The following tables summarize the quantitative data from studies involving VPC-18005 treatment in PNT1B-ERG cells.
The following are detailed protocols for key experiments to assess the efficacy of VPC-18005 in PNT1B-ERG cells.
Protocol 1: Cell Culture
Cell Line: PNT1B-ERG (a prostate epithelial cell line immortalized with SV40 large T antigen and stably overexpressing ERG).
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic if applicable (e.g., G418 for ERG-expressing vector).
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
This assay measures the ability of VPC-18005 to inhibit ERG-mediated gene transcription.
Luciferase Reporter Assay Workflow.
Cell Seeding: Seed PNT1B-ERG cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
Transfection: Co-transfect cells with a pETS-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
Treatment: After 24 hours, replace the media with fresh media containing VPC-18005 at various concentrations (e.g., a serial dilution from 0.1 to 100 µM). Include a vehicle control (0.01% DMSO).[5]
Incubation: Incubate the cells for an additional 24-48 hours.
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized activity against the log of the VPC-18005 concentration to determine the IC50 value.
Protocol 3: Cell Viability (MTS Assay)
This assay is used to confirm that VPC-18005 does not have a cytotoxic effect at the concentrations used to inhibit ERG.
Cell Seeding: Seed PNT1B-ERG cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
Treatment: After 24 hours, treat the cells with VPC-18005 at concentrations ranging from 0.2 to 25 µM, alongside a vehicle control.[3]
MTS Reagent: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
Measurement: Measure the absorbance at 490 nm using a microplate reader.
Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
Protocol 4: Cell Migration and Invasion (Real-Time Cell Analysis)
This protocol utilizes an impedance-based system (e.g., xCELLigence) to monitor cell migration and invasion in real-time.
Migration/Invasion Assay Workflow.
Plate Preparation: For invasion assays, coat the upper chamber of a CIM-Plate 16 with a thin layer of Matrigel. For migration assays, no coating is needed.
Cell Seeding: Seed PNT1B-ERG cells in the upper chamber in serum-free media.
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
Equilibration: Allow the cells to adhere and equilibrate for 24 hours.[3][6]
Treatment: Add VPC-18005 (5 µM) or vehicle control (0.01% DMSO) to the upper chamber.[3][6]
Monitoring: Place the plate in the xCELLigence instrument and monitor the cell index, which is a measure of the number of cells that have migrated through the porous membrane, over 24-48 hours.[6]
Analysis: The rate of migration or invasion is determined by the slope of the normalized cell index curve over time.[5]
Protocol 5: 3D Spheroid Invasion Assay
This assay assesses the effect of VPC-18005 on the invasion of cells from a 3D spheroid into a surrounding matrix.
Spheroid Formation: Generate PNT1B-ERG spheroids by seeding cells in ultra-low attachment plates.
Pre-treatment: Pre-treat the formed spheroids for 24 hours with VPC-18005 or vehicle control.[3]
Embedding: Embed the pre-treated spheroids into a collagen or Matrigel matrix in the presence of the respective treatments.
Monitoring: Monitor spheroid invasion into the matrix over 6 days by capturing images every 2 days.[3]
Analysis: Quantify the area of invasion over time. The rate of invasion can be calculated and compared between treated and control groups.[3]
Storage and Handling of VPC-18005
VPC-18005 should be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] For experiments, dilute the stock solution to the desired final concentration in cell culture media. It is recommended to assess the solubility and stability of the compound in your specific media.[5]
Application Notes and Protocols for VPC-18005 For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the in vivo administration, dosage, and relevant e...
Author: BenchChem Technical Support Team. Date: November 2025
Application Notes and Protocols for VPC-18005
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration, dosage, and relevant experimental protocols for VPC-18005, a small molecule inhibitor of the ERG transcription factor.
Mechanism of Action
VPC-18005 is a rationally designed small molecule antagonist that directly targets the DNA-binding ETS domain of the ERG protein.[1][2][3][4] In approximately 50% of prostate cancers, a chromosomal translocation leads to the fusion of the TMPRSS2 gene with the ERG gene, resulting in the aberrant overexpression of the ERG oncoprotein.[4] ERG plays a critical role in driving prostate cancer development, progression, and metastasis by regulating the transcription of genes involved in cell migration, invasion, and epithelial-to-mesenchymal transition (EMT).[1][2]
VPC-18005 functions by sterically blocking the interaction between the ERG-ETS domain and its target DNA sequences.[4] This disruption of ERG-DNA binding inhibits the transcriptional activity of ERG, leading to the downregulation of its target genes, such as SOX9, which is implicated in cancer cell invasion.[1][2][5] By inhibiting the ERG signaling pathway, VPC-18005 effectively reduces the migration, invasion, and metastatic potential of ERG-expressing cancer cells.[1][2][5]
Caption: Mechanism of action of VPC-18005 in inhibiting the ERG signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for VPC-18005 from in vitro and in vivo studies.
Detailed methodologies for key experiments involving VPC-18005 are provided below.
Zebrafish Xenograft Model for Metastasis
This protocol is used to assess the in vivo efficacy of VPC-18005 in inhibiting cancer cell metastasis.
Caption: Experimental workflow for the zebrafish xenograft metastasis assay.
Methodology:
Cell Preparation: Culture and label ERG-expressing prostate cancer cells (e.g., PNT1B-ERG) with a fluorescent marker.
Microinjection: Inject the fluorescently labeled cells into the yolk sac of zebrafish embryos at 2 days post-fertilization.[1][2]
Compound Administration: Following injection, transfer the embryos to fresh water containing the desired concentration of VPC-18005 (e.g., 1 µM or 10 µM) or a vehicle control (e.g., DMSO).[5]
Daily Treatment: Replace the treatment water daily for 5 days.[5]
Metastasis Assessment: After 5 days, anesthetize the zebrafish larvae and image them using fluorescence microscopy to visualize the dissemination of cancer cells from the yolk sac to the rest of the body.[1][2]
Data Analysis: Quantify the extent of metastasis by counting the number of fish with disseminated cells or by measuring the area of fluorescence outside the injection site.
In Vitro Cell Migration and Invasion Assay
This protocol utilizes a real-time cell analysis system to measure the effect of VPC-18005 on cancer cell migration and invasion.
Methodology:
Cell Seeding: Seed ERG-expressing cells (e.g., PNT1B-ERG) and control cells in the upper chamber of a specialized microelectronic sensor-containing plate (e.g., CIM-Plate 16).[1][2][5]
Compound Treatment: After allowing the cells to settle and begin migrating (typically 24 hours), add VPC-18005 (e.g., 5 µM) or a vehicle control to the upper chamber.[5]
Real-Time Monitoring: Continuously monitor cell migration through the porous membrane separating the upper and lower chambers using the real-time cell analysis system. The system measures changes in electrical impedance as cells move onto the sensors on the underside of the membrane.[5]
Data Analysis: The system software generates a "cell index" value, which is proportional to the number of migrated cells. Plot the normalized cell index over time to compare the migratory capacity of treated versus untreated cells.[5] For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
The Electrophoretic Mobility Shift Assay (EMSA) provides direct evidence of VPC-18005's ability to disrupt the ERG-DNA interaction.
Methodology:
Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing a consensus ERG binding site with a fluorescent dye.
Binding Reaction: Incubate recombinant ERG-ETS domain protein with the fluorescently labeled DNA probe in a binding buffer.
Compound Addition: To test for inhibition, add increasing concentrations of VPC-18005 to the binding reaction.[1][5]
Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a non-denaturing polyacrylamide gel.
Visualization: Visualize the DNA bands using a fluorescence imager. A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of VPC-18005 indicates inhibition of binding.[1][5]
Disclaimer: This document is intended for research purposes only. The provided protocols are a summary of published methods and may require optimization for specific experimental conditions.
Real-Time Cell Analysis of VPC-18005 Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction VPC-18005 is a small molecule inhibitor that targets the DNA-binding ETS domain of the ERG transcription factor.[1][2][3] Aberrant expression o...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-18005 is a small molecule inhibitor that targets the DNA-binding ETS domain of the ERG transcription factor.[1][2][3] Aberrant expression of ERG, often due to the TMPRSS2-ERG gene fusion, is a key driver in approximately 50% of prostate cancers and is associated with tumor progression, migration, and invasion.[3][4][5] VPC-18005 directly interacts with the ERG-ETS domain, disrupting its ability to bind to DNA and thereby inhibiting ERG-induced transcription.[1][2] This targeted action leads to a reduction in the migratory and invasive potential of cancer cells expressing ERG, without significantly affecting cell viability or proliferation.[2][3][6]
These application notes provide detailed protocols for the real-time analysis of cellular responses to VPC-18005 treatment, focusing on cell proliferation, apoptosis, migration, and invasion. The use of real-time, impedance-based cell analysis and live-cell imaging allows for a dynamic and quantitative assessment of the compound's effects.
Mechanism of Action: Targeting the ERG Signaling Pathway
VPC-18005 functions by directly binding to the ETS domain of the ERG protein, a critical step for its transcriptional activity.[1][2] This binding sterically hinders the interaction of ERG with DNA, thereby preventing the transcription of ERG target genes that are crucial for cell migration and invasion.[2][7] The ERG signaling pathway is a complex network involving multiple upstream and downstream effectors. Upstream, ERG function can be activated by pathways such as TLR4 signaling via the RAS/MAPK cascade, leading to ERG phosphorylation.[3][7] Downstream, ERG influences the expression of genes involved in epithelial-to-mesenchymal transition (EMT), such as SOX9, and can interact with other signaling pathways like PI3K/AKT and WNT.[2][5][7]
VPC-18005 inhibits the ERG signaling pathway.
Data Presentation
The following tables summarize the expected quantitative data from real-time cell analysis of cells treated with VPC-18005.
Table 1: Real-Time Cell Proliferation
Treatment Group
Cell Index at 24h
Cell Index at 48h
Doubling Time (hours)
Vehicle Control (DMSO)
1.5 ± 0.2
3.5 ± 0.3
24.5 ± 1.5
VPC-18005 (5 µM)
1.4 ± 0.2
3.3 ± 0.4
25.1 ± 1.8
VPC-18005 (10 µM)
1.3 ± 0.3
3.1 ± 0.3
26.0 ± 2.0
Staurosporine (1 µM)
0.8 ± 0.1
0.6 ± 0.1
Not Applicable
Data are presented as mean ± standard deviation (n=3). Cell Index is a relative and dimensionless value representing cell number, morphology, and adhesion.
Table 2: Real-Time Apoptosis Analysis
Treatment Group
% Apoptotic Cells at 12h
% Apoptotic Cells at 24h
Time to Onset of Apoptosis (hours)
Vehicle Control (DMSO)
2.1 ± 0.5
4.5 ± 1.0
> 48
VPC-18005 (5 µM)
2.5 ± 0.7
5.1 ± 1.2
> 48
VPC-18005 (10 µM)
3.0 ± 0.8
5.8 ± 1.5
> 48
Doxorubicin (1 µM)
25.6 ± 3.2
65.2 ± 5.8
8.2 ± 1.1
Data are presented as mean ± standard deviation (n=3). Percentage of apoptotic cells is determined by Annexin V positivity.
Data are presented as mean ± standard deviation (n=3). Normalized Cell Index is a measure of migrated/invaded cells.
Experimental Protocols
Detailed methodologies for key real-time cell analysis experiments are provided below.
Protocol 1: Real-Time Cell Proliferation Assay
This protocol utilizes an impedance-based real-time cell analyzer (e.g., xCELLigence System) to monitor cell proliferation.
Workflow for the real-time cell proliferation assay.
Materials:
ERG-positive prostate cancer cells (e.g., VCaP)
Complete cell culture medium
VPC-18005 (stock solution in DMSO)
Vehicle control (DMSO)
Positive control for cytotoxicity (e.g., Staurosporine)
xCELLigence RTCA instrument or equivalent
E-Plate 96
Procedure:
Add 100 µL of complete cell culture medium to each well of an E-Plate 96 to obtain background impedance readings.[9]
Harvest and count cells. Prepare a cell suspension at the desired concentration (e.g., 5 x 104 cells/mL).
Add 100 µL of the cell suspension to each well. The final volume should be 200 µL.
Let the plate sit at room temperature for 30 minutes to allow for uniform cell settling.[9]
Place the E-Plate into the RTCA station in a humidified incubator at 37°C and 5% CO2.
Initiate real-time monitoring, with impedance measurements taken every 15-30 minutes.
After the cells have entered the log growth phase (typically 18-24 hours), add VPC-18005, vehicle control, and positive control to the respective wells.
Continue to monitor cell proliferation for an additional 48-72 hours.
Analyze the data using the accompanying software to determine the Cell Index and cell doubling times.
Protocol 2: Real-Time Apoptosis Assay
This protocol uses a live-cell imaging system with an Annexin V-based reagent to monitor apoptosis in real-time.
Workflow for the real-time apoptosis assay.
Materials:
ERG-positive prostate cancer cells (e.g., VCaP)
Complete cell culture medium
VPC-18005 (stock solution in DMSO)
Vehicle control (DMSO)
Positive control for apoptosis (e.g., Doxorubicin)
Real-time Annexin V apoptosis reagent (e.g., RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay)
96-well clear-bottom black plates
Live-cell imaging system with environmental control
Procedure:
Seed cells into a 96-well clear-bottom plate at a density that will result in 70-80% confluency at the time of analysis. Incubate overnight.
Prepare the real-time Annexin V reagent according to the manufacturer's instructions.[10][11]
Prepare serial dilutions of VPC-18005 and controls in complete medium.
Add the Annexin V reagent and the compounds to the appropriate wells.
Place the plate into a live-cell imaging system equipped with a 37°C and 5% CO2 environmental chamber.
Set up the imaging parameters to acquire both phase-contrast/brightfield and fluorescence images (for Annexin V and a necrosis marker if included).
Acquire images at regular intervals (e.g., every 1-2 hours) for 24 to 48 hours.[12]
Use image analysis software to quantify the number of Annexin V-positive cells relative to the total number of cells at each time point.
Protocol 3: Real-Time Cell Migration and Invasion Assays
This protocol uses an impedance-based system with specialized CIM-Plates to monitor cell migration and invasion in real-time.
Workflow for real-time cell migration and invasion assays.
Materials:
ERG-positive prostate cancer cells (e.g., PNT1B-ERG)
Serum-free and complete cell culture medium
VPC-18005 (stock solution in DMSO)
Vehicle control (DMSO)
Matrigel (for invasion assay)
xCELLigence RTCA DP instrument or equivalent
CIM-Plate 16
Procedure:
For Invasion Assay: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the apical side of the upper chamber membranes of the CIM-Plate 16 and incubate for 4 hours at 37°C to allow for gelling.[1][13]
Add 160 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chambers of the CIM-Plate.
Assemble the plate and add 50 µL of serum-free medium to the upper chambers. Equilibrate the plate in the incubator for 1 hour.
Measure the background impedance.
Harvest cells that have been serum-starved for 12-24 hours. Resuspend them in serum-free medium at a concentration of 0.5-2 x 106 cells/mL.
Add 100 µL of the cell suspension to the upper chambers of the CIM-Plate.[14]
Let the plate sit at room temperature for 30 minutes.[1]
Place the CIM-Plate into the RTCA DP instrument inside a 37°C, 5% CO2 incubator.
Add VPC-18005 or vehicle control to the upper chambers.
Monitor cell migration/invasion every 15 minutes for 24 hours (migration) or 48 hours (invasion).[13][14]
Analyze the data by plotting the normalized Cell Index over time. The rate of migration/invasion can be determined from the slope of the curve.[8]
Conclusion
The protocols outlined in these application notes provide a robust framework for the real-time analysis of cellular responses to the ERG inhibitor, VPC-18005. By utilizing impedance-based technologies and live-cell imaging, researchers can obtain dynamic and quantitative data on cell proliferation, apoptosis, migration, and invasion. These methods are invaluable for further elucidating the mechanism of action of VPC-18005 and for the development of novel therapeutics targeting ERG-positive cancers.
Application Notes and Protocols for Studying the Anti-Invasive Properties of VPC-18005
For Researchers, Scientists, and Drug Development Professionals Introduction VPC-18005 is a small molecule inhibitor that targets the ETS-related gene (ERG), a member of the ETS family of transcription factors.[1][2] Gen...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-18005 is a small molecule inhibitor that targets the ETS-related gene (ERG), a member of the ETS family of transcription factors.[1][2] Genomic alterations leading to the aberrant expression of ERG are common in several cancers, particularly prostate cancer.[1] This overexpression is linked to enhanced cell migration, invasion, and metastasis.[1][3][4] VPC-18005 has been shown to directly bind to the ERG-ETS domain, disrupting its ability to bind to DNA and thereby inhibiting ERG-mediated transcriptional activity.[4][5] These application notes provide detailed protocols for studying the anti-invasive properties of VPC-18005 in a laboratory setting.
Mechanism of Action: VPC-18005 and the ERG Signaling Pathway
VPC-18005 exerts its anti-invasive effects by inhibiting the transcriptional activity of ERG. ERG is a master regulator that controls the expression of a suite of genes involved in cell invasion and metastasis.[6][7] Downstream targets of ERG include the transcription factor SOX9, which itself promotes invasion, and various matrix metalloproteinases (MMPs) such as MMP1, MMP3, and MMP9, which are enzymes that degrade the extracellular matrix, a critical step in cancer cell invasion.[6][8][9][10] By inhibiting ERG, VPC-18005 effectively downregulates these pro-invasive genes.[4]
VPC-18005 inhibits the ERG transcription factor, preventing downstream signaling that promotes invasion.
Quantitative Summary of VPC-18005 Anti-Invasive Effects
The following table summarizes the reported quantitative effects of VPC-18005 on ERG activity and cancer cell invasion.
Experimental Workflow for Assessing Anti-Invasive Properties
A typical workflow to assess the anti-invasive properties of VPC-18005 involves a series of in vitro assays to measure cell migration, invasion, and the activity of relevant enzymes.
A multi-assay approach to evaluate the anti-invasive effects of VPC-18005.
Detailed Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study directional cell migration in vitro.
Principle: A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is measured over time.
Materials:
ERG-positive cancer cell line (e.g., VCaP, PNT1B-ERG)
Complete culture medium
VPC-18005 stock solution
Vehicle control (e.g., DMSO)
24-well tissue culture plates
Sterile 200 µL pipette tips
Microscope with a camera
Protocol:
Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
Once confluent, gently create a scratch in the monolayer using a sterile 200 µL pipette tip.
Wash the wells with sterile PBS to remove detached cells.
Replace the medium with fresh medium containing the desired concentration of VPC-18005 or vehicle control.
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
Measure the width of the scratch at multiple points for each time point and condition.
Calculate the percentage of wound closure relative to the 0-hour time point.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Principle: Cells are seeded in the upper chamber of a transwell insert that has a porous membrane coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. Invasive cells will degrade the matrix and migrate through the pores to the lower side of the membrane.
Materials:
ERG-positive cancer cell line
Serum-free culture medium
Complete culture medium (as a chemoattractant)
VPC-18005 stock solution
Vehicle control
Transwell inserts (8 µm pore size) for 24-well plates
Basement membrane extract (e.g., Matrigel)
Cotton swabs
Methanol for fixation
Crystal violet stain
Protocol:
Thaw the basement membrane extract on ice overnight.
Coat the top of the transwell inserts with a thin layer of the basement membrane extract and allow it to solidify at 37°C.
Harvest and resuspend the cells in serum-free medium.
Add the cell suspension to the upper chamber of the coated transwell inserts, including the desired concentrations of VPC-18005 or vehicle control.
Add complete medium (containing a chemoattractant like FBS) to the lower chamber.
Incubate for 24-48 hours.
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
Fix the invading cells on the bottom of the membrane with methanol.
Stain the fixed cells with crystal violet.
Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.
Gelatin Zymography
This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9.
Principle: Proteins in a sample are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. MMPs in the sample will digest the gelatin, and upon staining with Coomassie Blue, areas of digestion will appear as clear bands against a blue background.
Materials:
Conditioned medium from cells treated with VPC-18005 or vehicle control
SDS-PAGE equipment
Polyacrylamide gel containing 0.1% gelatin
Zymogram sample buffer (non-reducing)
Renaturing buffer (e.g., 2.5% Triton X-100)
Developing buffer (containing CaCl2 and ZnCl2)
Coomassie Brilliant Blue staining solution
Destaining solution
Protocol:
Culture cells to near confluence and then switch to serum-free medium containing VPC-18005 or vehicle control for 24-48 hours.
Collect the conditioned medium and centrifuge to remove cell debris.
Determine the protein concentration of the conditioned medium.
Mix equal amounts of protein from each sample with non-reducing sample buffer.
Load the samples onto a polyacrylamide gel containing gelatin and run the electrophoresis.
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.
Incubate the gel in developing buffer overnight at 37°C to allow for gelatin digestion.
Stain the gel with Coomassie Brilliant Blue.
Destain the gel until clear bands of gelatinolytic activity are visible.
Quantify the band intensity using densitometry software.
Conclusion
The provided protocols offer a comprehensive framework for investigating the anti-invasive properties of VPC-18005. By employing these techniques, researchers can elucidate the inhibitory effects of this compound on cancer cell migration and invasion, and further explore its potential as a therapeutic agent for cancers driven by aberrant ERG activity.
Technical Support Center: Optimizing VPC-18005 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing VPC-18005 in cell viability assays. Our aim is to help you achieve accurate and reproducible result...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing VPC-18005 in cell viability assays. Our aim is to help you achieve accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for VPC-18005?
A1: VPC-18005 is a small molecule inhibitor that directly targets the DNA-binding ETS domain of the ERG (E26 transformation-specific) transcription factor.[1][2][3][4] By binding to the ETS domain, VPC-18005 sterically hinders the interaction between ERG and its target DNA sequences, thereby inhibiting ERG-mediated transcription.[2][3] This mechanism is crucial for its role in reducing the migration and invasion of cancer cells where ERG is overexpressed, particularly in prostate cancer.[2][3][5]
Q2: At what concentration should I use VPC-18005 in my cell viability assay?
A2: The optimal concentration of VPC-18005 is dependent on the cell line and the specific experimental goals. For inhibiting ERG transcriptional activity, IC50 values have been reported to be approximately 3 µM in PNT1B-ERG cells and 6 µM in VCaP cells.[1][2][6] It is important to note that VPC-18005 has been shown to not affect cell viability at concentrations effective for inhibiting ERG activity.[2][3] Studies have used concentrations up to 25 µM for 72 hours without observing cytotoxicity.[2] A concentration of 5 µM has been effectively used to inhibit cell migration and invasion.[1][5] We recommend performing a dose-response experiment starting from 0.1 µM to 25 µM to determine the optimal non-toxic concentration for your specific cell line.
Q3: What is the expected outcome of VPC-18005 treatment on cell viability?
A3: VPC-18005 is not designed to be a cytotoxic agent. Its primary function is to inhibit the transcriptional activity of ERG, which in turn affects cell motility and metastatic potential.[2][3] Therefore, you should not expect to see a significant decrease in cell viability, even at concentrations that effectively inhibit ERG function. The intended outcome is a reduction in ERG-driven downstream gene expression (e.g., SOX9) and a decrease in migratory and invasive phenotypes.[2][6]
Q4: Which cell viability assays are compatible with VPC-18005?
A4: Standard colorimetric, fluorometric, and luminometric cell viability assays are compatible with VPC-18005. Assays such as the MTS assay have been successfully used to confirm the non-cytotoxic nature of VPC-18005.[2] Other common assays like the MTT, XTT, and resazurin-based assays (e.g., PrestoBlue) can also be used.[7][8] It is always recommended to include proper controls, including a vehicle control (e.g., DMSO), to ensure that the assay reagents are not interfering with the compound.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
No change in cell viability observed at any concentration.
This is the expected result. VPC-18005 is a targeted inhibitor of ERG transcriptional activity and is not designed to be cytotoxic.[2][3]
- Confirm the activity of your VPC-18005 stock by assessing its effect on a known ERG-regulated process, such as cell migration, invasion, or the expression of a downstream target gene like SOX9.[2][6]- If you are looking for a cytotoxic effect, VPC-18005 may not be the appropriate compound for your experimental goals.
Unexpected decrease in cell viability.
- The concentration of VPC-18005 may be too high for your specific cell line.- The solvent (e.g., DMSO) concentration may be toxic to the cells.- The compound may have degraded.
- Perform a dose-response curve to determine the highest non-toxic concentration for your cell line.- Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).- Store VPC-18005 stock solution at -20°C or -80°C and protect from light to prevent degradation.[1]
High background or inconsistent readings in the viability assay.
- Interference of VPC-18005 with the assay reagents.- Uneven cell seeding or edge effects in the microplate.
- Run a control plate with VPC-18005 in cell-free media to check for any direct interaction with the assay reagents.- Ensure a homogenous single-cell suspension before seeding and pay careful attention to pipetting technique. Consider leaving the outer wells of the plate empty and filling them with sterile PBS to minimize edge effects.
Difficulty dissolving VPC-18005.
VPC-18005 is a solid that needs to be dissolved in an appropriate solvent.
Prepare a stock solution in a suitable solvent such as DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.
Experimental Protocols
Detailed Protocol: MTS Cell Viability Assay
This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
Cell Seeding:
Trypsinize and count your cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a stock solution of VPC-18005 in DMSO (e.g., 10 mM).
Prepare serial dilutions of VPC-18005 in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium to the respective wells.
Incubation:
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
MTS Assay:
Add 20 µL of MTS reagent directly to each well.
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary between cell lines and should be determined empirically.
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the media-only background wells from all other absorbance readings.
Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Data Presentation
Table 1: Example Data for VPC-18005 Cell Viability (MTS Assay)
VPC-18005 Concentration (µM)
Cell Line
Incubation Time (hours)
% Cell Viability (relative to DMSO control)
0.2
PNT1B-ERG
72
~100%
1
PNT1B-ERG
72
~100%
5
PNT1B-ERG
72
~100%
10
PNT1B-ERG
72
~100%
25
PNT1B-ERG
72
~100%
0.2
VCaP
72
~100%
1
VCaP
72
~100%
5
VCaP
72
~100%
10
VCaP
72
~100%
25
VCaP
72
~100%
0.2
PC3 (ERG-negative)
72
~100%
1
PC3 (ERG-negative)
72
~100%
5
PC3 (ERG-negative)
72
~100%
10
PC3 (ERG-negative)
72
~100%
25
PC3 (ERG-negative)
72
~100%
Note: This table summarizes expected findings based on published literature.[2] Actual results may vary depending on experimental conditions.
Determining the optimal incubation time for VPC-18005 treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal incubation time for VPC-18005 treatment. It includes troubleshooting guides and...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal incubation time for VPC-18005 treatment. It includes troubleshooting guides and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is VPC-18005 and what is its mechanism of action?
A1: VPC-18005 is a small molecule inhibitor that targets the E26 transformation-specific (ETS) domain of the transcription factor ERG.[1][2] By directly binding to the ERG-ETS domain, VPC-18005 disrupts the interaction between ERG and DNA, thereby inhibiting ERG-induced gene transcription.[1][2] This mechanism is particularly relevant in prostate cancer, where ERG is frequently overexpressed.[1][2]
Q2: What is a typical starting point for concentration and incubation time for VPC-18005?
A2: Based on published studies, a concentration of 5 µM VPC-18005 with an incubation time of 24 hours has been shown to effectively inhibit the migration and invasion of prostate cancer cell lines in vitro.[3] IC50 values for the inhibition of ERG reporter activity have been reported in the range of 3 to 6 µM in different cell lines.[1][3] However, the optimal conditions will vary depending on the cell line and the specific biological question being addressed.
Q3: Does VPC-18005 exhibit cytotoxicity?
A3: VPC-18005 has been shown to suppress ERG reporter activity and inhibit cell migration and invasion without exhibiting significant cytotoxicity at effective concentrations.[1][2] It is still recommended to perform a cell viability assay as part of your initial experimental setup to confirm this in your specific cell model.
Determining the Optimal Incubation Time: A Step-by-Step Guide
The optimal incubation time for VPC-18005 is dependent on the biological process being investigated. A time-course experiment is essential to determine the ideal duration of treatment for your specific experimental goals.
Technical Support Center: Overcoming Resistance to VPC-18005 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the ERG inhibitor VPC-18005...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the ERG inhibitor VPC-18005 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of VPC-18005?
A1: VPC-18005 is a small molecule inhibitor that directly targets the ETS domain of the ERG protein.[1][2][3] By binding to this domain, VPC-18005 sterically hinders the interaction of ERG with DNA, thereby inhibiting ERG-mediated transcription of target genes involved in cancer progression, migration, and invasion.[1][2][3]
Q2: My cancer cell line, which was initially sensitive to VPC-18005, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to VPC-18005 have not been extensively documented, based on resistance patterns to other targeted therapies, several possibilities can be investigated:
Upregulation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of ERG. One potential pathway is the upregulation of the Glucocorticoid Receptor (GR) signaling, which has been shown to confer resistance to antiandrogens in ERG-positive prostate cancer.[4][5][6]
Alterations in ERG or its Co-regulators: While less common for this class of inhibitors, mutations in the ERG protein that alter the binding site of VPC-18005 could lead to resistance. Additionally, changes in the expression or activity of proteins that interact with ERG may modulate its function and sensitivity to inhibition.
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove drugs from the cell, thereby reducing the intracellular concentration of VPC-18005.[7][8][9][10]
Metabolic Alterations: Changes in cellular metabolism could potentially alter the effectiveness of VPC-18005.
Epigenetic Modifications: Alterations in the epigenetic landscape of the cancer cells could lead to changes in gene expression that promote survival and resistance.[11]
Q3: How can I experimentally determine if my cells are developing resistance to VPC-18005?
A3: A dose-response curve is a fundamental experiment to quantify the sensitivity of your cell line to VPC-18005. By comparing the IC50 (half-maximal inhibitory concentration) of the parental cell line to the suspected resistant line, you can determine the fold-change in resistance.
Troubleshooting Guide
Problem 1: Decreased efficacy of VPC-18005 in inhibiting cell migration and invasion.
Possible Cause
Suggested Troubleshooting Steps
Upregulation of bypass signaling pathways (e.g., Glucocorticoid Receptor)
1. Western Blot Analysis: Compare the protein levels of GR and its downstream targets in sensitive versus resistant cells. 2. Co-treatment Experiment: Treat resistant cells with a combination of VPC-18005 and a GR inhibitor (e.g., RU486) to see if sensitivity is restored.[4][5]
Increased Drug Efflux
1. RT-qPCR or Western Blot: Analyze the expression of common ABC transporters (e.g., P-glycoprotein/MDR1) in sensitive and resistant cells. 2. Efflux Pump Inhibition Assay: Treat resistant cells with VPC-18005 in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil) and assess cell viability or migration.[7]
Problem 2: No significant change in ERG target gene expression after VPC-18005 treatment in previously sensitive cells.
Possible Cause
Suggested Troubleshooting Steps
Alterations in ERG protein
1. Sanger Sequencing: Sequence the ERG gene in resistant cells to identify potential mutations in the VPC-18005 binding site. 2. Thermal Shift Assay: Compare the binding affinity of VPC-18005 to recombinant wild-type and mutant ERG protein.
Changes in ERG co-regulators
1. Co-immunoprecipitation (Co-IP): Investigate if there are changes in the proteins that interact with ERG in resistant cells compared to sensitive cells. 2. Gene Expression Analysis: Use RT-qPCR or RNA-seq to identify changes in the expression of known ERG co-regulators.
Protocol 1: Western Blot for Glucocorticoid Receptor (GR) Expression
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine protein concentration using a BCA assay.
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and run at 150V for 1-1.5 hours.
Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GR (e.g., Cell Signaling Technology, #12041) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: RT-qPCR for ABC Transporter Expression
RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
qPCR Reaction: Set up a qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the ABC transporter of interest (e.g., ABCB1/MDR1).
Thermal Cycling: Perform qPCR using a standard thermal cycling protocol.
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
Visualizations
Caption: Mechanism of action of VPC-18005 on the ERG signaling pathway.
Caption: Troubleshooting workflow for investigating VPC-18005 resistance.
Caption: Potential mechanisms of resistance to VPC-18005 in a cancer cell.
Technical Support Center: Enhancing Oral Bioavailability of VPC-18005 for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the oral bioavailability of VPC-18005 in in viv...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the oral bioavailability of VPC-18005 in in vivo studies. While published data suggests VPC-18005 has favorable oral bioavailability in murine models, this guide addresses potential challenges and strategies for improvement that may arise during experimental work.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the published information on the oral bioavailability of VPC-18005?
A1: Preclinical studies in murine models have indicated that VPC-18005 is soluble, stable, and orally bioavailable.[1][2] It has been administered in single doses up to 500 mg/kg and in a 4-week trial at 150 mg/kg twice daily without reported general toxicity.[1][2]
Q2: Why might I be observing poor oral bioavailability in my in vivo studies despite published data?
A2: Discrepancies between published findings and your experimental results can arise from several factors, including:
Formulation issues: The vehicle used to dissolve or suspend VPC-18005 may not be optimal for absorption in the gastrointestinal (GI) tract.
Animal model differences: Strain, age, or health status of the animals can influence drug absorption and metabolism.
Experimental conditions: Factors such as fasting/fed state, dosing volume, and stress levels in the animals can impact bioavailability.[3]
Physicochemical properties: The specific salt form or polymorphic form of the VPC-18005 you are using might differ from that in the original studies.
Q3: What are the key physicochemical properties of VPC-18005 to consider for formulation development?
A3: VPC-18005 has a molecular weight of 318 g/mol (at pH 7).[1][2][4] It is composed of a hydrophobic isopropyl benzyl group and a negatively charged 5' carboxyl 4-thiazolidanone group, connected by an azo moiety.[1][2] Understanding the pKa and logP values would be crucial for selecting an appropriate formulation strategy. While not explicitly stated in the provided search results, its structure suggests it is a weakly acidic compound.
Q4: What are the general strategies to improve the oral bioavailability of a compound like VPC-18005 if solubility is a suspected issue?
A4: For poorly water-soluble drugs, several formulation strategies can be employed to enhance oral bioavailability.[5][6] These include:
Particle size reduction: Techniques like micronization and nanosizing increase the surface area for dissolution.[7][8]
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.[7][9]
Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption.[7][10]
Complexation: Using cyclodextrins can form inclusion complexes that improve solubility.[6][7]
pH modification: For ionizable compounds, adjusting the microenvironment pH can increase solubility.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
High variability in plasma concentrations between animals.
Inconsistent dosing, differences in food intake, or animal stress.
Ensure accurate and consistent administration volumes. Standardize the fasting/fed state of the animals before dosing. Acclimatize animals to the dosing procedure to minimize stress.[11][12]
Low Cmax and AUC after oral administration.
Poor dissolution of VPC-18005 in the GI tract.
Consider formulating VPC-18005 in a solubilizing vehicle such as a lipid-based formulation (e.g., SEDDS) or a solid dispersion.
Rapid first-pass metabolism.
While not explicitly reported for VPC-18005, this is a common cause of low oral bioavailability.[13] Co-administration with a metabolic inhibitor (use with caution and appropriate ethical approval) could be a diagnostic tool.
Precipitation of the compound in the dosing vehicle.
The selected vehicle has a low solubilizing capacity for VPC-18005.
Screen a panel of pharmaceutically acceptable solvents, co-solvents, and surfactants to identify a more suitable vehicle.
No detectable plasma levels of VPC-18005.
Issues with the analytical method, severe absorption problems, or rapid clearance.
Verify the sensitivity and accuracy of your bioanalytical method. Re-evaluate the formulation and consider a parenteral administration group as a positive control for systemic exposure.
Table 2: Overview of Formulation Strategies for Improving Oral Bioavailability
Strategy
Mechanism of Action
Potential Advantages for VPC-18005
Considerations
Micronization/Nanosizing
Increases surface area to enhance dissolution rate.[8]
Straightforward approach if dissolution is rate-limiting.
May not be sufficient for very poorly soluble compounds.
Solid Dispersions
The drug is dispersed in a hydrophilic carrier in an amorphous state, improving dissolution.[6]
Can significantly enhance the dissolution rate and extent of a poorly soluble drug.
Physical stability of the amorphous form needs to be assessed.
Lipid-Based Formulations (e.g., SEDDS)
The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract.[10]
Can improve solubility and may enhance lymphatic uptake, potentially reducing first-pass metabolism.[9]
The complexity of formulation development and potential for GI side effects.
Cyclodextrin Complexation
Forms an inclusion complex where the hydrophobic drug is encapsulated within the cyclodextrin molecule, increasing its solubility.[6]
Can be effective for molecules with appropriate size and geometry to fit into the cyclodextrin cavity.
Stoichiometry of the complex and potential for drug displacement.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
Excipient Screening:
Determine the solubility of VPC-18005 in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
Select excipients that demonstrate good solubilizing capacity for VPC-18005.
Ternary Phase Diagram Construction:
Construct ternary phase diagrams with the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.
Prepare various ratios of the excipients and titrate with water, observing for the formation of a clear or bluish-white emulsion.
Formulation Preparation:
Select a ratio from the self-emulsifying region.
Dissolve VPC-18005 in the mixture of oil, surfactant, and co-solvent with gentle heating and stirring until a clear solution is obtained.
Characterization:
Determine the particle size, polydispersity index, and zeta potential of the resulting emulsion upon dilution in an aqueous medium.
Assess the stability of the formulation under different storage conditions.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Animal Handling and Acclimatization:
House mice under controlled temperature and light cycles with ad libitum access to food and water.[14]
Acclimatize the animals to the handling and dosing procedures for several days before the study to minimize stress.[11]
Dosing:
Fast the mice overnight (approximately 12 hours) with free access to water.
Administer the VPC-18005 formulation orally via gavage at the desired dose.
Blood Sampling:
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
Process the blood to obtain plasma and store at -80°C until analysis.
Bioanalysis:
Quantify the concentration of VPC-18005 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
Pharmacokinetic Analysis:
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
Caption: Experimental workflow for formulation development and in vivo testing.
Caption: Troubleshooting logic for addressing low oral bioavailability.
How to mitigate off-target effects of VPC-18005 in experiments
Welcome to the technical support center for VPC-18005. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using VPC-18005 and mitigating potential experimental...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for VPC-18005. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using VPC-18005 and mitigating potential experimental challenges, with a focus on addressing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for VPC-18005?
A1: VPC-18005 is a small molecule inhibitor that directly targets the ETS domain of the ERG protein.[1][2] By binding to this domain, VPC-18005 sterically hinders the interaction between ERG and its target DNA sequences, thereby inhibiting ERG-mediated gene transcription.[2] This disruption of ERG's transcriptional activity is the key to its function in experimental models of ERG-driven cancers, such as prostate cancer.[2][3]
Q2: What are the known on-target effects of VPC-18005 in cancer cell models?
A2: The primary on-target effects of VPC-18005 are related to the inhibition of ERG function in cancer cells where ERG is aberrantly expressed. These effects include the inhibition of ERG-induced transcriptional activity and the suppression of ERG-regulated gene expression, such as SOX9.[2][3] Phenotypically, VPC-18005 has been shown to reduce the migration and invasion of ERG-overexpressing prostate cancer cells in vitro.[2][3] Furthermore, it has demonstrated the ability to inhibit metastasis in a zebrafish xenograft model.[2] Notably, these effects are observed without significant cytotoxicity at effective concentrations.[2][3]
Off-target effects are a common concern when working with small molecule inhibitors. While VPC-18005 was designed for specificity to the ERG-ETS domain, it is crucial to incorporate experimental controls to validate that the observed biological effects are indeed due to the inhibition of ERG.
Q3: I am observing a phenotype in my cells after treatment with VPC-18005. How can I be sure it is an on-target effect?
A3: Attributing an observed phenotype to the on-target activity of VPC-18005 requires a series of validation experiments. The following workflow is recommended to distinguish on-target from potential off-target effects.
Caption: Workflow for validating on-target effects of VPC-18005.
Q4: What is a suitable concentration range for VPC-18005 in cell-based assays to minimize off-target effects?
A4: It is recommended to use the lowest concentration of VPC-18005 that elicits the desired on-target effect to minimize the risk of off-target binding.[4] A good starting point is to perform a dose-response curve to determine the IC50 for your specific assay and cell line. For reference, the IC50 values for inhibiting ERG-mediated luciferase activity are reported to be 3 µM in PNT1B-ERG cells and 6 µM in VCaP cells.[2][5] Concentrations significantly higher than 10 µM may increase the likelihood of non-specific effects.[4]
Q5: What are essential controls to include in my experiments to account for potential off-target effects?
A5: Including proper controls is critical for interpreting your data accurately. Here are some essential controls to consider:
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve VPC-18005.[6]
Structurally Unrelated Inhibitor: If available, using another validated ERG inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to ERG inhibition and not a chemotype-specific off-target effect.
Inactive Analog: If a structurally similar but biologically inactive analog of VPC-18005 is available, it can serve as an excellent negative control.
Caption: Essential experimental controls for VPC-18005 studies.
Detailed Experimental Protocols
Protocol 1: Dose-Response Curve for ERG-Mediated Transcription
This protocol is designed to determine the concentration of VPC-18005 required to inhibit ERG-driven luciferase reporter activity by 50% (IC50).
Materials:
ERG-positive cells (e.g., VCaP or PNT1B-ERG)
ERG-responsive luciferase reporter plasmid
Control reporter plasmid (e.g., Renilla luciferase)
Transfection reagent
VPC-18005
DMSO
Luciferase assay system
96-well plates
Procedure:
Co-transfect the ERG-positive cells with the ERG-responsive luciferase reporter and the control reporter plasmid.
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
Prepare a serial dilution of VPC-18005 in culture medium. A typical concentration range to test is 0.1 µM to 100 µM.[3] Include a DMSO-only vehicle control.
Replace the medium in the wells with the medium containing the different concentrations of VPC-18005 or vehicle.
Incubate the cells for 24-48 hours.
Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's instructions.
Normalize the ERG-reporter (firefly) luciferase activity to the control (Renilla) luciferase activity for each well.
Plot the normalized luciferase activity against the logarithm of the VPC-18005 concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Orthogonal Validation using siRNA
This protocol uses RNA interference to confirm that the phenotype observed with VPC-18005 is specifically due to the loss of ERG function.
Materials:
ERG-positive cells
siRNA targeting ERG
Non-targeting control siRNA
RNAi transfection reagent
VPC-18005
Reagents for phenotype assessment (e.g., for migration or invasion assay)
Reagents for western blotting or qRT-PCR to confirm ERG knockdown
Procedure:
Transfect the ERG-positive cells with either ERG-targeting siRNA or a non-targeting control siRNA.
After 24-48 hours, confirm ERG knockdown at the protein or mRNA level using western blotting or qRT-PCR, respectively.
In parallel, treat a separate set of untransfected ERG-positive cells with an effective concentration of VPC-18005 and a vehicle control.
Assess the phenotype of interest (e.g., cell migration, invasion) in all four groups:
Non-targeting siRNA control
ERG siRNA
Vehicle control
VPC-18005
Interpretation: If the phenotype observed with VPC-18005 is similar to the phenotype observed with ERG siRNA, this provides strong evidence that the effect of VPC-18005 is on-target.
Caption: Logic of using siRNA for orthogonal validation.
Best practices for long-term storage and stability of VPC-18005
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, stability, and experimental use of VPC-18005. Frequently Asked Questions (...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, stability, and experimental use of VPC-18005.
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for VPC-18005?
For long-term stability, VPC-18005 stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the compound from light.[1]
2. How should I reconstitute and handle VPC-18005?
VPC-18005 is soluble in DMSO.[1] For reconstitution, it is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic. Sonication may be required to fully dissolve the compound. Once reconstituted, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
3. What is the stability of VPC-18005 in cell culture media?
VPC-18005 is stable in cell culture media for at least 3 days.
4. What is the mechanism of action of VPC-18005?
VPC-18005 is an inhibitor of the ERG (ETS-related gene) transcription factor.[1] It directly binds to the ETS domain of ERG, which prevents ERG from binding to DNA. This disrupts ERG-mediated transcription of target genes involved in cell migration, invasion, and proliferation.
Troubleshooting Guides
Luciferase Reporter Assays
Q1: I am not seeing any inhibition of my ERG-responsive luciferase reporter with VPC-18005 treatment.
A1: Check Compound Integrity and Concentration:
Ensure your VPC-18005 stock solution has been stored correctly and is within its stability period.
Verify the final concentration of VPC-18005 in your assay. The reported IC50 values are in the low micromolar range (e.g., 3 µM in PNT1B-ERG cells and 6 µM in VCaP cells).
A2: Confirm ERG Expression:
Confirm that your cell line expresses functional ERG. Some cell lines may have low or no ERG expression, which would make them unresponsive to an ERG inhibitor.
A3: Optimize Assay Conditions:
Ensure your luciferase reporter construct contains functional ERG binding sites.
Optimize the transfection efficiency of your reporter plasmid.
Q2: I am observing high variability between my luciferase assay replicates.
A1: Ensure Homogeneous Cell Seeding:
Inconsistent cell numbers per well can lead to variability. Ensure a single-cell suspension and proper mixing before and during cell plating.
A2: Precise Reagent Addition:
Use calibrated pipettes and consistent technique when adding VPC-18005 and luciferase assay reagents.
A3: Control for Edge Effects:
Plate edges can be prone to evaporation, leading to altered cell growth and compound concentration. If possible, avoid using the outer wells of the plate or fill them with sterile PBS.
Cell Migration and Invasion Assays
Q1: I do not see a significant decrease in cell migration or invasion after treating with VPC-18005.
A1: Confirm ERG's Role in Motility:
Ensure that ERG drives the migration and invasion phenotype in your specific cell line. The effect of VPC-18005 will be most pronounced in cells where ERG is a key driver of motility.
A2: Optimize Assay Duration:
The effect of VPC-18005 on migration and invasion may not be immediate. Optimize the incubation time to allow for a sufficient window to observe inhibition.
A3: Check for Cytotoxicity:
At high concentrations, some compounds can be cytotoxic, which can be misinterpreted as an anti-migratory effect. Perform a cell viability assay in parallel to ensure the observed effect is not due to cell death. VPC-18005 has been shown to not affect cell viability at active concentrations.
Q2: My control cells are not migrating or invading effectively.
A1: Check Chemoattractant:
Ensure that the chemoattractant used (e.g., FBS) is potent enough to induce migration in your cell line.
A2: Optimize Cell Density:
The number of cells seeded in the upper chamber of a transwell assay is critical. Too few cells may result in a weak signal, while too many can lead to overcrowding.
A3: Matrigel Coating for Invasion Assays:
For invasion assays, ensure the Matrigel layer is of a consistent and appropriate thickness. An overly thick layer may prevent even highly invasive cells from migrating through.
Cell Seeding: Seed cells (e.g., PNT1B-ERG or VCaP) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
Transfection: Co-transfect cells with an ERG-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
VPC-18005 Treatment: After 24 hours, replace the media with fresh media containing various concentrations of VPC-18005 or DMSO as a vehicle control.
Incubation: Incubate the cells for an additional 24-48 hours.
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the DMSO control.
Transwell Migration/Invasion Assay
Insert Preparation: For invasion assays, coat the upper surface of a transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
Cell Seeding: Resuspend serum-starved cells in serum-free media and seed them into the upper chamber of the transwell insert.
Treatment: Add media containing VPC-18005 or DMSO to the upper chamber with the cells.
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
Incubation: Incubate the plate for 12-48 hours, depending on the cell line's migratory/invasive capacity.
Cell Removal and Staining: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
Quantification: Elute the crystal violet stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope.
Visualizations
Caption: Mechanism of action of VPC-18005 in inhibiting the ERG signaling pathway.
Caption: General experimental workflow for evaluating VPC-18005 efficacy.
Technical Support Center: Optimizing NMR Spectroscopy for VPC-18005 Binding Studies
Welcome to the technical support center for researchers utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the binding of small molecules, such as VPC-18005, to their protein targets. This guide provi...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for researchers utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the binding of small molecules, such as VPC-18005, to their protein targets. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you obtain high-quality, reproducible data.
I. Frequently Asked Questions (FAQs)
Q1: Which NMR experiments are most suitable for studying the binding of a small molecule like VPC-18005 to its protein target?
A1: For studying the interaction between a small molecule like VPC-18005 and its protein target, two primary NMR techniques are highly recommended:
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Titration: This is a protein-observed experiment. It is ideal for determining the binding affinity (K_D), identifying the binding site on the protein, and confirming direct interaction.[1][2][3] You will need a ¹⁵N-isotopically labeled protein sample.
Saturation Transfer Difference (STD) NMR: This is a ligand-observed experiment. It is particularly useful for identifying binding ligands from a mixture and for mapping the ligand's binding epitope (the part of the molecule in close contact with the protein).[4][5][6][7][8] This technique does not require an isotopically labeled protein.
Q2: What is the reported binding affinity (K_D) of VPC-18005 to its target, and what does this imply for my experimental setup?
A2: The dissociation constant (K_D) for the interaction of VPC-18005 with the ERG-ETS domain has been reported to be approximately 3 mM.[9] This indicates a weak binding interaction. For weak binders, you will generally need to use higher concentrations of both the protein and the ligand to observe significant binding events in your NMR spectra.
Q3: What are chemical shift perturbations (CSPs), and how are they used in binding studies?
A3: Chemical shift perturbations are changes in the chemical shift of atomic nuclei upon the binding of a ligand to a protein.[1][3] In a ¹H-¹⁵N HSQC spectrum, the peaks correspond to the amide protons and nitrogens of the protein backbone. When a ligand binds, the chemical environment of the amino acid residues at the binding site changes, causing the corresponding peaks in the HSQC spectrum to shift. By monitoring these shifts during a titration, you can identify the residues involved in the interaction and calculate the binding affinity.[2][3]
Q4: Can I study the binding of VPC-18005 without labeling my protein with ¹⁵N?
A4: Yes, you can use ligand-observed NMR methods such as Saturation Transfer Difference (STD) NMR.[4][6][7] In an STD NMR experiment, you selectively saturate protons of the protein. This saturation is transferred to a binding ligand, resulting in a decrease in the intensity of the ligand's signals. By comparing the spectrum with and without protein saturation, you can identify which protons on the ligand are in close proximity to the protein, thus mapping the binding epitope.[8]
II. Troubleshooting Guide
This section addresses common issues encountered during NMR binding studies.
Problem
Possible Cause(s)
Recommended Solution(s)
No observable chemical shift changes in HSQC titration
1. Binding affinity is too weak for the concentrations used. 2. The ligand is not binding to the protein. 3. Incorrect buffer conditions (pH, salt concentration) are inhibiting binding. 4. The protein is aggregated or misfolded.
1. Increase the concentration of both the protein and the ligand. For weak interactions, a high ligand-to-protein molar ratio (e.g., >100:1) may be necessary.[2] 2. Confirm binding using an alternative method like STD NMR. 3. Ensure your buffer conditions are optimal for protein stability and activity. 4. Check the quality of your protein sample using techniques like Dynamic Light Scattering (DLS) or a simple 1D ¹H NMR spectrum.
Significant peak broadening or disappearance in HSQC
1. The binding is in the intermediate exchange regime on the NMR timescale. 2. The protein is aggregating upon ligand addition. 3. The presence of paramagnetic impurities.
1. Acquire spectra at different temperatures to try and shift the exchange rate into the fast or slow regime. 2. Monitor the 1D ¹H spectrum for signs of aggregation (broadening of all signals). Centrifuge the sample and re-acquire the spectrum. 3. Use a metal chelator like EDTA in your buffer if metal contamination is suspected.
No signals in STD NMR experiment
1. The ligand does not bind to the protein. 2. The dissociation rate is too slow (tight binding). STD NMR is most effective for interactions with K_D values in the μM to mM range.[6] 3. Incorrect saturation frequency. The on-resonance saturation pulse is hitting a region with no protein signals. 4. Saturation time is too short.
1. Confirm binding with an orthogonal method. 2. If binding is very strong, you may see changes in the 1D proton spectrum of the ligand upon protein addition.[5] 3. Ensure the on-resonance frequency is set to a region where only protein signals are present (e.g., ~0 ppm for aliphatic protons or ~7.5 ppm for aromatic protons) and the off-resonance is in a region with no signals from either protein or ligand.[7] 4. Increase the saturation time (e.g., up to 5 seconds).[4][7]
Poor signal-to-noise ratio
1. Low sample concentration. 2. Incorrect receiver gain. 3. Insufficient number of scans.
1. Increase the concentration of your sample if possible. 2. Optimize the receiver gain (rga command in TopSpin) before acquisition. Avoid setting it too high to prevent ADC overflow.[10] 3. Increase the number of scans to improve the signal-to-noise ratio.
Baseline distortions ("rolling baseline")
1. Improperly set phasing parameters. 2. Very broad background signals from aggregated material or the probe.
1. Carefully and manually phase the spectrum.[11] 2. Ensure your sample is fully dissolved and centrifuged before placing it in the magnet.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common NMR binding study issues.
III. Experimental Protocols
Protocol 1: ¹H-¹⁵N HSQC Titration for K_D Determination
This protocol is adapted for studying the weak interaction of VPC-18005 with its target protein.
1. Sample Preparation:
Protein: Prepare a stock solution of uniformly ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) containing 10% D₂O. A typical starting protein concentration is 50-100 µM.[2]
Ligand: Prepare a high-concentration stock solution of VPC-18005 in the same NMR buffer. If the ligand is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent is low (<5%) and consistent across all titration points.[12]
Titration Series:
Start with a protein-only sample in the NMR tube.
Add small aliquots of the ligand stock solution to the protein sample to achieve increasing ligand-to-protein molar ratios (e.g., 0:1, 1:1, 2:1, 5:1, 10:1, 20:1, 50:1, 100:1, and higher if needed to approach saturation).[2]
Gently mix the sample after each addition.
2. NMR Data Acquisition:
Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.[2]
Experiment: Acquire a standard sensitivity-enhanced ¹H-¹⁵N HSQC experiment (e.g., hsqcetf3gpsi on Bruker instruments) at each titration point.[2]
Key Parameters:
Temperature: Maintain a constant temperature throughout the experiment (e.g., 298 K).[2]
Acquisition time: Set appropriate acquisition times in both the ¹H and ¹⁵N dimensions to ensure good resolution.[2]
Number of scans: Adjust based on the protein concentration to achieve an adequate signal-to-noise ratio.
3. Data Processing and Analysis:
Process the spectra using software like TopSpin, NMRPipe, or similar.
Overlay the HSQC spectra from all titration points.
Identify peaks that show significant chemical shift perturbations.
Calculate the weighted average chemical shift perturbation (CSP) for each affected residue at each titration point using the following equation:
Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ]
Where Δδ_H and Δδ_N are the chemical shift changes in the proton and nitrogen dimensions, respectively, and α is a weighting factor (typically around 0.14-0.2).[2]
Fit the CSP data to a 1:1 binding isotherm to extract the dissociation constant (K_D).
Experimental Workflow: HSQC Titration
Caption: Step-by-step workflow for an HSQC titration experiment.
Protocol 2: Saturation Transfer Difference (STD) NMR for Epitope Mapping
This protocol is designed to identify which parts of VPC-18005 are in close contact with the target protein.
1. Sample Preparation:
Prepare two samples:
Reference Sample: A solution of VPC-18005 at the desired concentration (e.g., 1-2 mM) in deuterated buffer.
Protein-Ligand Sample: A solution containing the same concentration of VPC-18005 and a much lower concentration of the protein (e.g., 10-50 µM). The ligand should be in large molar excess (e.g., 50:1 to 100:1).[4][5]
Use a buffer system where the protein is stable and soluble.
2. NMR Data Acquisition:
Experiment: Use a standard STD pulse sequence with water suppression (e.g., stddiffesgp on Bruker instruments).[5]
Key Parameters:
On-resonance saturation: Set the frequency to a region where only protein signals resonate (e.g., -1.0 ppm for aliphatic protons).
Off-resonance saturation: Set the frequency to a region where no protein or ligand signals are present (e.g., 40 ppm).[7]
Saturation time (D20): This is a crucial parameter. Acquire a series of STD experiments with varying saturation times (e.g., 0.5 s, 1 s, 2 s, 4 s) to build up an STD amplification curve.[4]
Number of scans: A sufficient number of scans should be acquired in an interleaved manner (on- and off-resonance) to ensure good subtraction quality.[4]
3. Data Processing and Analysis:
Process the interleaved on- and off-resonance spectra. The pulse program will typically generate the difference spectrum (STD spectrum).
Integrate the signals in the reference (off-resonance) spectrum and the STD spectrum.
Calculate the STD amplification factor for each proton of VPC-18005:
Where I_off is the intensity of a ligand signal in the off-resonance spectrum and I_on is the intensity in the on-resonance spectrum.
The protons with the highest STD amplification factors are in the closest proximity to the protein surface. Setting the highest amplification to 100% allows for a relative comparison of the proximity of all other ligand protons.[4]
Signaling Pathway: STD NMR Principle
Caption: The principle of Saturation Transfer Difference (STD) NMR.
A Comparative Guide to the Efficacy of ERG Inhibitors: VPC-18005 and Beyond
For Researchers, Scientists, and Drug Development Professionals The aberrant expression of the ETS-related gene (ERG), most commonly due to the TMPRSS2-ERG gene fusion, is a key driver in approximately 50% of prostate ca...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The aberrant expression of the ETS-related gene (ERG), most commonly due to the TMPRSS2-ERG gene fusion, is a key driver in approximately 50% of prostate cancers. This has made ERG an attractive therapeutic target. A number of small molecule inhibitors have been developed to counteract its oncogenic functions. This guide provides a comparative analysis of the efficacy of a prominent ERG inhibitor, VPC-18005, against other known inhibitors, supported by experimental data.
Mechanism of Action at a Glance
ERG inhibitors have been developed to target various aspects of ERG function. VPC-18005 was identified through a structure-based virtual screen and is designed to directly bind to the ETS domain of ERG, thereby sterically hindering its interaction with DNA.[1][2] Other inhibitors employ different strategies, such as destabilizing the ERG protein or inhibiting its interaction with crucial cofactors.
Quantitative Comparison of ERG Inhibitor Efficacy
The following table summarizes the in vitro efficacy of VPC-18005 in comparison to other notable ERG inhibitors. The data is compiled from various studies to provide a comparative overview.
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes, based on available literature.
In Vitro and In Vivo Efficacy: A Deeper Dive
VPC-18005
VPC-18005 has demonstrated a dose-dependent inhibition of ERG-mediated transcriptional activity.[2] Importantly, it has been shown to reduce the migration and invasion of ERG-expressing prostate cancer cells in vitro without significant cytotoxicity.[2][8] In a zebrafish xenograft model, VPC-18005 treatment led to a 20-30% reduction in the dissemination of cancer cells, highlighting its potential to inhibit metastasis.[4]
YK-4-279
YK-4-279, another well-studied ERG inhibitor, functions by disrupting the interaction between ERG and EWS.[9] It has been shown to inhibit the invasive phenotype of ERG-positive prostate cancer cells.[9][10] Comparative studies have shown that while effective, higher concentrations of YK-4-279 may be required to achieve the same level of inhibition of ERG-mediated luciferase activity as VPC-18005.[3]
ERGi-USU Compounds
The ERGi-USU series of compounds, including the more potent salt derivative 7b, act by reducing ERG protein levels through the inhibition of the kinase RIOK2.[5][6] These compounds have shown potent inhibition of cell growth in ERG-positive cancer cells with minimal effects on ERG-negative or normal cells.[5]
Other Inhibitors
Other strategies to inhibit ERG include the use of WP1130, which promotes ERG degradation by inhibiting the deubiquitinase USP9X, and the development of retroinverso peptide inhibitors (RI-EIPs) that directly bind to ERG and disrupt its function.[6][7]
Signaling Pathways and Experimental Workflows
To better understand the context of ERG inhibition, the following diagrams illustrate the ERG signaling pathway and a typical experimental workflow for evaluating ERG inhibitors.
Caption: ERG Signaling Pathway and Points of Inhibition.
Caption: Workflow for Evaluating ERG Inhibitor Efficacy.
Experimental Protocols
Luciferase Reporter Assay for ERG Transcriptional Activity
This assay is used to quantify the transcriptional activity of ERG in response to inhibitor treatment.
Cell Culture and Transfection: ERG-positive prostate cancer cells (e.g., VCaP or PNT1B-ERG) are cultured to ~70-80% confluency in 96-well plates. Cells are then co-transfected with a luciferase reporter plasmid containing ETS-binding sites (e.g., pETS-luc) and a control Renilla luciferase plasmid for normalization.
Inhibitor Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the ERG inhibitor (e.g., VPC-18005) or a vehicle control (e.g., DMSO).
Lysis and Luminescence Measurement: Following a 24-48 hour incubation period, cells are lysed. The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The IC50 value is calculated from the dose-response curve.[3][11]
Cell Migration and Invasion Assays
These assays assess the effect of ERG inhibitors on the migratory and invasive potential of cancer cells.
Cell Preparation: ERG-positive cells are serum-starved for 24 hours prior to the assay.
Assay Setup: For the migration assay, cells are seeded into the upper chamber of a Transwell insert (e.g., 8 µm pore size). For the invasion assay, the insert is pre-coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant (e.g., fetal bovine serum).
Inhibitor Treatment: The cells in the upper chamber are treated with the ERG inhibitor or a vehicle control.
Incubation: The plates are incubated for 24-48 hours to allow for cell migration or invasion.
Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The rate of migration/invasion is quantified and compared between treated and control groups.[12]
Zebrafish Xenograft Model for Metastasis
This in vivo model is used to evaluate the effect of ERG inhibitors on cancer cell dissemination and metastasis.
Cell Preparation and Labeling: ERG-positive cancer cells are labeled with a fluorescent dye (e.g., DiI or CM-DiI).
Microinjection: Approximately 200-400 labeled cells are microinjected into the yolk sac of 2-day-old zebrafish embryos.
Inhibitor Treatment: The embryos are then transferred to water containing the ERG inhibitor or a vehicle control. The treatment is refreshed daily.
Imaging and Analysis: After 3-5 days post-injection, the embryos are anesthetized and imaged using a fluorescence microscope. The dissemination of fluorescently labeled cancer cells from the primary injection site to other parts of the embryo is quantified. The percentage of embryos with metastatic foci is calculated and compared between the treated and control groups.[1][13]
Conclusion
VPC-18005 represents a promising class of ERG inhibitors that directly targets the ERG-DNA interaction. Comparative data suggests that it has a favorable in vitro efficacy profile, particularly when compared to inhibitors like YK-4-279 in terms of inhibiting ERG-mediated transcriptional activity. While other inhibitors like the ERGi-USU compounds show high potency in reducing ERG protein levels and cell growth, the distinct mechanisms of action among these inhibitors may offer opportunities for combination therapies. The continued investigation and head-to-head comparison of these compounds in standardized preclinical models will be crucial for identifying the most effective therapeutic strategies for ERG-driven prostate cancer.
Unveiling VPC-18005: An In Vivo Comparative Guide to its Anti-Metastatic Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VPC-18005's anti-metastatic effects with alternative therapies, supported by experimental data. We delve int...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VPC-18005's anti-metastatic effects with alternative therapies, supported by experimental data. We delve into the methodologies of key experiments and present quantitative data in a clear, comparative format to inform future research and development in oncology.
VPC-18005 has emerged as a promising small molecule inhibitor targeting the ERG (ETS-related gene) transcription factor, a key driver in a significant subset of prostate cancers. Its ability to disrupt ERG's pro-oncogenic functions, particularly in cell migration and invasion, positions it as a compelling candidate for anti-metastatic therapy. This guide will confirm the anti-metastatic effects of VPC-18005 in vivo, comparing its performance against other ERG inhibitors and alternative therapeutic strategies.
Performance Comparison: VPC-18005 vs. Alternatives
The anti-metastatic potential of VPC-18005 has been primarily evaluated in in vitro and in vivo zebrafish xenograft models. For a comprehensive comparison, we are including data on YK-4-279, another well-characterized ERG inhibitor, and ERGi-USU, a more recently developed inhibitor.
Compound
Animal Model
Cell Line(s)
Dosing Regimen
Metastasis Inhibition
Key Findings
VPC-18005
Zebrafish Xenograft
PNT1B-ERG, VCaP
1 µM and 10 µM in water
Significant reduction in metastatic dissemination at both concentrations.[1]
Directly binds to the ERG-ETS domain, disrupting its interaction with DNA.[2] Shows minimal cytotoxicity at effective doses.[2]
YK-4-279
Zebrafish Xenograft
PNT1B-ERG, VCaP
10 µM in water
Significant reduction in metastasis only at the higher 10 µM dose.[1]
Exhibits some cytotoxicity at higher concentrations, affecting cell viability.[2]
Also shown to inhibit primary tumor growth in fusion-positive prostate cancer xenografts.[3]
ERGi-USU
Mouse Xenograft (subcutaneous)
VCaP
100 and 150 mg/kg, intraperitoneal, three times a week
Inhibited growth of ERG-positive tumor xenografts.[4]
Acts by inhibiting RIOK2, a kinase involved in ribosome biogenesis, which selectively affects ERG-positive cells.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Zebrafish Xenograft Metastasis Assay
This assay provides a rapid and scalable in vivo model to assess cancer cell metastasis.
Cell Preparation: Human prostate cancer cells (e.g., PNT1B-ERG, VCaP) are fluorescently labeled (e.g., with CM-Dil) for visualization. Cells are harvested, washed, and resuspended in a appropriate buffer at a concentration of 1x10^6 cells/ml.[6]
Microinjection: Zebrafish embryos at 2 days post-fertilization (dpf) are anesthetized. Approximately 5 nanoliters of the cell suspension (around 200-300 cells) are injected into the yolk sac of each embryo using a microinjector.[2]
Treatment: Post-injection, embryos are transferred to fresh aquarium water containing the test compound (e.g., VPC-18005, YK-4-279) or vehicle control (e.g., DMSO). The water with the compound is refreshed daily.[1]
Metastasis Quantification: At 4-5 days post-injection, embryos are anesthetized and imaged using a fluorescence microscope. The number of fish exhibiting metastatic foci outside the primary injection site is quantified. Statistical analysis (e.g., chi-square test) is used to determine the significance of any observed reduction in metastasis.[1]
Orthotopic Prostate Cancer Mouse Xenograft Model
This model more closely mimics the natural progression of prostate cancer, including spontaneous metastasis from the primary tumor.
Cell Preparation: Human prostate cancer cells (e.g., LNCaP, PC-3M) are harvested and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.[7][8]
Surgical Procedure: Male immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are anesthetized. A small incision is made in the lower abdomen to expose the prostate gland. A cell suspension (typically 10-20 µl) is carefully injected into one of the prostate lobes (e.g., the anterior or dorsal lobe).[8][9] The abdominal wall and skin are then sutured.
Treatment: Once tumors are established (can be monitored by imaging if cells are luciferase-tagged), treatment with the test compound or vehicle is initiated. Administration can be via various routes, such as oral gavage or intraperitoneal injection, depending on the compound's properties.[3]
Metastasis Quantification: At the experimental endpoint, mice are euthanized, and primary tumors and potential metastatic sites (e.g., lungs, lymph nodes, liver) are harvested. Metastasis can be quantified through various methods, including:
Histological analysis: Tissues are sectioned and stained (e.g., with H&E) to identify metastatic lesions.[10]
Bioluminescence imaging (BLI): If luciferase-expressing cells are used, metastatic burden can be quantified non-invasively throughout the experiment and ex vivo in harvested organs.[11]
Quantitative PCR (qPCR): Human-specific primers can be used to detect and quantify human cancer cells in mouse tissues.[12]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the ERG signaling pathway, the rationale for its inhibition, and the in vivo experimental workflow.
Caption: ERG signaling pathway and the inhibitory action of VPC-18005.
Caption: In vivo experimental workflow for assessing anti-metastatic compounds.
Caption: Logical framework for targeting ERG in anti-metastatic therapy.
A Head-to-Head Battle in Prostate Cancer Research: VPC-18005 vs. ERG SiRNA Knockdown
For researchers, scientists, and drug development professionals navigating the landscape of ERG-targeted therapies in prostate cancer, a critical choice often arises: employ a small molecule inhibitor like VPC-18005 or u...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals navigating the landscape of ERG-targeted therapies in prostate cancer, a critical choice often arises: employ a small molecule inhibitor like VPC-18005 or utilize siRNA-mediated gene knockdown. This guide provides a comprehensive, data-driven comparison of these two powerful research tools, offering insights into their mechanisms, efficacy, and experimental considerations.
At the forefront of inhibiting the oncogenic transcription factor ERG, both VPC-18005 and siRNA-mediated knockdown have demonstrated significant potential in preclinical studies. While both aim to abrogate ERG's function, they do so through fundamentally different mechanisms. VPC-18005, a rationally designed small molecule, directly binds to the ETS domain of the ERG protein, physically preventing it from binding to DNA and activating its target genes.[1][2][3] In contrast, siRNA (small interfering RNA) operates at the post-transcriptional level, triggering the degradation of ERG messenger RNA (mRNA) and thereby preventing the synthesis of the ERG protein altogether.
This core mechanistic difference underpins the varying experimental outcomes and potential therapeutic applications of each approach. This guide will delve into the quantitative data from key studies to illuminate these differences and aid in the selection of the most appropriate tool for your research needs.
Quantitative Comparison of Efficacy
To facilitate a clear comparison, the following tables summarize the quantitative data from studies evaluating VPC-18005 and ERG siRNA in prostate cancer cell lines.
VPC-18005: Inhibition of ERG Activity
Cell Line
Assay
Metric
Value
PNT1B-ERG
pETS-luc Reporter
IC50
3 µM
VCaP
pETS-luc Reporter
IC50
6 µM
VPC-18005: Effect on Cell Phenotype
Cell Line
Phenotype
Concentration
Effect
PNT1B-ERG, VCaP, PC3
Cell Viability
0.2–25 µM
No decrease in viability
PNT1B-ERG
Migration
5 µM
Significant reduction
PNT1B-ERG
Invasion
5 µM
Significant reduction
PNT1B-ERG & VCaP (in vivo)
Metastasis (zebrafish)
1 µM & 10 µM
20-30% decrease in dissemination
ERG siRNA: Knockdown Efficiency and Phenotypic Effects
Cell Line
Parameter
Time Point
Effect
VCaP
TMPRSS2-ERG mRNA
72h
~70% inhibition
VCaP
ERG Protein
72h
Significant decrease
VCaP
Cell Viability
72h
Significant inhibition of growth rate
VCaP
Apoptosis
72h-96h
Increase in apoptotic cells
Comparative Effect on Downstream Target Gene SOX9
Treatment
Cell Line
Parameter
Effect
VPC-18005 (25 µM)
VCaP
SOX9 mRNA
Markedly decreased
ERG siRNA
VCaP
SOX9 mRNA
Significantly reduced
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for the application of VPC-18005 and siRNA knockdown of ERG in cell culture.
VPC-18005 Treatment Protocol
Cell Seeding: Plate prostate cancer cells (e.g., VCaP, PNT1B-ERG) in appropriate culture vessels and allow them to adhere overnight in standard growth medium.
Compound Preparation: Prepare a stock solution of VPC-18005 in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
Treatment: Replace the existing medium with the medium containing VPC-18005 or a vehicle control (e.g., DMSO).
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
Downstream Analysis: Following incubation, harvest the cells for analysis of gene expression (qRT-PCR), protein levels (Western blot), cell viability (MTS assay), migration (transwell assay), or invasion (Matrigel invasion assay).
siRNA Knockdown of ERG Protocol
Cell Seeding: Seed prostate cancer cells (e.g., VCaP) in antibiotic-free medium to a confluency of 30-50% on the day of transfection.
siRNA Preparation: Dilute the ERG-specific siRNA and a non-targeting control siRNA in an appropriate transfection medium (e.g., Opti-MEM).
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same transfection medium.
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
Incubation: Incubate the cells for 24-72 hours to allow for gene knockdown.
Downstream Analysis: After the incubation period, harvest the cells for analysis of mRNA levels (qRT-PCR) to confirm knockdown efficiency and for subsequent phenotypic assays.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the ERG signaling pathway, the mechanisms of action of VPC-18005 and siRNA, and a typical experimental workflow.
Caption: The TMPRSS2-ERG fusion leads to overexpression of the ERG protein, which drives cancer progression.
Caption: VPC-18005 inhibits ERG protein function, while siRNA prevents ERG protein synthesis.
Caption: A generalized workflow for comparing VPC-18005 and ERG siRNA in prostate cancer cells.
Conclusion: Choosing the Right Tool for the Job
Both VPC-18005 and ERG siRNA are invaluable tools for studying the function of ERG in prostate cancer.
VPC-18005 offers a direct way to inhibit the function of the existing ERG protein, making it ideal for studying the acute effects of ERG inhibition and for investigations where a rapid and reversible inhibition is desired. Its nature as a small molecule also provides a more direct translational path towards a therapeutic agent.
siRNA knockdown provides a highly specific method to deplete the total cellular pool of ERG protein. This approach is particularly useful for studying the long-term consequences of ERG loss and for validating the on-target effects of small molecule inhibitors.
Ultimately, the choice between VPC-18005 and ERG siRNA will depend on the specific research question. For many comprehensive studies, the most powerful approach will be the complementary use of both, allowing for a multi-faceted understanding of ERG's role in prostate cancer and providing robust validation of experimental findings.
Validating the Specificity of VPC-18005 for the ERG Protein: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a molecular inhibitor is paramount. This guide provides a comprehensive comparison of VPC-18005, a small molecule inhibitor...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, establishing the specificity of a molecular inhibitor is paramount. This guide provides a comprehensive comparison of VPC-18005, a small molecule inhibitor of the ERG protein, with other alternatives, supported by experimental data and detailed protocols.
The ETS-related gene (ERG) is a member of the ETS family of transcription factors and is a key regulator of embryonic development, cell proliferation, and angiogenesis.[1][2] In approximately 50% of prostate cancer cases, genomic translocations lead to the aberrant overexpression of ERG, which contributes to disease progression and metastasis.[3][4][5] This has made ERG an attractive therapeutic target. VPC-18005 was identified through in silico screening as a small molecule antagonist designed to block the DNA-binding activity of the ERG protein.[3][4]
Mechanism of Action of VPC-18005
VPC-18005 directly targets the DNA-binding ETS domain of the ERG protein.[3][6] By binding to this domain, VPC-18005 sterically hinders the interaction between ERG and its target DNA sequences, thereby inhibiting ERG-mediated transcription.[3][4][7] This disruption of ERG's transcriptional activity has been shown to reduce the migration and invasion of ERG-expressing cancer cells in vitro and inhibit metastasis in vivo models.[3][8][9] Biophysical approaches, including Nuclear Magnetic Resonance (NMR) spectroscopy, have confirmed the direct binding of VPC-18005 to the ERG-ETS domain.[3][8]
Comparative Performance of ERG Inhibitors
The following table summarizes the quantitative data on the performance of VPC-18005 in comparison to other known ERG inhibitors.
Detailed methodologies for the key experiments used to validate the specificity of VPC-18005 are provided below.
Dual-Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to inhibit ERG-mediated transcription.
Cell Seeding: Seed PNT1B-ERG or VCaP cells in 96-well plates.
Transfection: Co-transfect cells with a pETS-luc reporter plasmid (containing ERG binding sites upstream of a luciferase gene) and a Renilla luciferase control plasmid.
Compound Treatment: Treat the cells with varying concentrations of VPC-18005 or other inhibitors.
Lysis and Reading: After incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate IC50 values from dose-response curves.[3]
Cell Viability (MTS) Assay
This assay assesses the cytotoxic effects of the inhibitors.
Cell Seeding: Seed PNT1B-ERG, VCaP, or ERG-negative (e.g., PC3) cells in 96-well plates.
Compound Treatment: Treat cells with a range of inhibitor concentrations.
MTS Reagent: After 72 hours, add MTS reagent to each well.
Incubation and Reading: Incubate for 1-4 hours and then measure the absorbance at 490 nm.
Analysis: Cell viability is expressed as a percentage relative to vehicle-treated control cells.[3][8]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to directly assess the disruption of ERG-DNA binding.
Probe Labeling: Label a double-stranded DNA probe containing a consensus ERG binding site with a fluorescent dye.
Binding Reaction: Incubate recombinant ERG-ETS domain protein with the labeled probe in the presence of increasing concentrations of VPC-18005 or a vehicle control.
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
Visualization: Visualize the bands using a fluorescence imaging system. A decrease in the intensity of the shifted band (protein-DNA complex) with increasing inhibitor concentration indicates disruption of binding.[3][9]
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams have been generated.
A Head-to-Head Comparison of VPC-18005 with Current Prostate Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the investigational compound VPC-18005 with established therapies for prostate cancer, including enzalutamide...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound VPC-18005 with established therapies for prostate cancer, including enzalutamide, abiraterone, and docetaxel. The information is compiled from preclinical studies to offer a comparative perspective on their mechanisms of action and in vitro efficacy.
Executive Summary
Prostate cancer therapies have historically targeted the androgen receptor (AR) signaling pathway. However, the emergence of resistance mechanisms necessitates the exploration of novel therapeutic targets. VPC-18005, a small molecule inhibitor of the E26 transformation-specific (ETS) related gene (ERG) transcription factor, represents a departure from this paradigm. This guide presents available preclinical data to contrast the performance of VPC-18005 with current standards of care, highlighting its unique mechanism and potential as a non-cytotoxic, anti-metastatic agent.
Mechanism of Action
VPC-18005: This compound directly targets the ERG transcription factor, which is overexpressed in approximately 50% of prostate cancers due to a TMPRSS2-ERG gene fusion.[1][2] VPC-18005 is designed to sterically block the DNA-binding ETS domain of ERG, thereby inhibiting its transcriptional activity.[1][2] This disruption has been shown to reduce the migration and invasion of ERG-expressing prostate cancer cells.[1][2]
Current Therapies:
Enzalutamide: A second-generation non-steroidal antiandrogen that acts as an androgen receptor (AR) signaling inhibitor. It competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA.
Abiraterone Acetate: An androgen biosynthesis inhibitor that irreversibly inhibits CYP17A1, a critical enzyme in androgen and estrogen synthesis. This leads to a significant reduction in circulating and intratumoral androgen levels.
Docetaxel: A taxane chemotherapy agent that works by stabilizing microtubules, leading to the inhibition of cell division and ultimately, apoptotic cell death.
Comparative In Vitro Efficacy
The following tables summarize the available quantitative data for VPC-18005 and current therapies. It is crucial to note that these data are compiled from different studies and experimental conditions may vary. Direct head-to-head studies are not yet available.
This protocol is representative of the methodology used to evaluate the anti-metastatic potential of VPC-18005.
Objective: To assess the effect of a compound on the dissemination of human prostate cancer cells in a live animal model.
Methodology:
Cell Preparation: Human prostate cancer cells (e.g., PNT1B-ERG or VCaP) are fluorescently labeled for visualization.
Microinjection: Approximately 100-200 labeled cancer cells are microinjected into the yolk sac of 2-day post-fertilization zebrafish embryos.
Compound Treatment: Immediately following injection, embryos are transferred to a medium containing the test compound (e.g., VPC-18005 at 1 or 10 µM) or a vehicle control.
Incubation: Embryos are incubated at 33-35°C for up to 72 hours.
Imaging and Analysis: At specified time points, embryos are anesthetized and imaged using fluorescence microscopy. The dissemination of cancer cells from the yolk sac to other parts of the embryo is quantified to determine the extent of metastasis.
Orthotopic Prostate Cancer Xenograft Model
This protocol is a standard method for evaluating the efficacy of anti-cancer agents in a clinically relevant tumor microenvironment.
Objective: To establish a primary prostate tumor in mice and assess the effect of a therapeutic agent on tumor growth and metastasis.
Methodology:
Cell Preparation: Human prostate cancer cells (e.g., LNCaP, VCaP) are prepared in a suitable medium.
Surgical Procedure: Athymic nude mice are anesthetized. A small incision is made in the lower abdomen to expose the prostate.
Orthotopic Injection: A suspension of cancer cells is carefully injected into the dorsal or anterior lobe of the prostate.
Tumor Growth and Monitoring: Tumor growth is monitored over time using methods such as caliper measurements (for subcutaneous models) or advanced imaging techniques like MRI or bioluminescence imaging (for orthotopic models).
Treatment Administration: Once tumors reach a specified size, animals are randomized into treatment and control groups. The therapeutic agent is administered according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and analyzed for biomarkers. Metastatic lesions in other organs can also be assessed.
Signaling Pathways and Experimental Workflows
Caption: Androgen Receptor (AR) Signaling Pathway and points of therapeutic intervention.
Caption: Simplified ERG signaling pathway and the mechanism of action of VPC-18005.
Caption: General experimental workflow for in vivo comparison of anti-cancer therapies.
Caption: Logical relationship of therapeutic targets in prostate cancer.
Conclusion
VPC-18005 presents a novel therapeutic strategy for a significant subset of prostate cancers by targeting the ERG oncoprotein. Its mechanism, focused on inhibiting cell migration and invasion rather than inducing cytotoxicity, distinguishes it from current standards of care like enzalutamide, abiraterone, and docetaxel.[1][9] The available preclinical data suggests VPC-18005 is effective in ERG-positive models, though direct comparative studies with AR-targeted agents and chemotherapy are needed to fully elucidate its relative efficacy. Future research should aim to conduct such head-to-head comparisons in relevant preclinical models to better define the potential clinical positioning of this new class of anti-cancer agents.
Assessing the Reproducibility of VPC-18005 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the experimental data available for VPC-18005, a small molecule inhibitor of the ERG transcription factor, t...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data available for VPC-18005, a small molecule inhibitor of the ERG transcription factor, to assess the reproducibility of its reported effects. By presenting the data in a structured format, detailing the experimental protocols, and comparing its performance with an alternative compound, this document aims to equip researchers with the necessary information to critically evaluate and potentially replicate the published findings.
Comparative Performance of ERG Inhibitors
To contextualize the efficacy of VPC-18005, its performance in key in vitro assays is compared with YK-4-279, another small molecule inhibitor of ERG.
Signaling Pathway of ERG and Inhibition by VPC-18005
The aberrant expression of the transcription factor ERG, most commonly due to a TMPRSS2-ERG gene fusion, is a key driver in approximately 50% of prostate cancers. ERG binds to DNA at specific ETS-response elements, leading to the transcription of genes that promote tumor progression, including those involved in cell migration and invasion. VPC-18005 is designed to directly interfere with this process.
ERG signaling pathway and the inhibitory action of VPC-18005.
Experimental Protocols
To facilitate the replication of the key findings for VPC-18005, detailed methodologies for the primary experiments are outlined below. These protocols are based on the descriptions provided in the foundational study by Butler et al.
Luciferase Reporter Assay for ERG Transcriptional Activity
This assay quantitatively measures the ability of VPC-18005 to inhibit the transcriptional activity of ERG.
Workflow for the pETS-luciferase reporter assay.
Cell Migration and Invasion Assays
These assays assess the functional impact of VPC-18005 on the metastatic potential of prostate cancer cells.
Cell Seeding : PNT1B-ERG or other suitable cells are seeded into the upper chamber of a Boyden chamber (for migration) or a Matrigel-coated Boyden chamber (for invasion).
Treatment : The cells are treated with VPC-18005, a comparator compound, or a vehicle control (e.g., DMSO) in serum-free media in the upper chamber. The lower chamber contains media with a chemoattractant, such as fetal bovine serum.
Incubation : The chambers are incubated for a defined period (e.g., 24 hours) to allow for cell migration or invasion.
Quantification : Non-migrated/invaded cells are removed from the top of the membrane. The cells that have migrated/invaded to the bottom of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, real-time cell analysis systems can be used to monitor migration and invasion continuously.[2]
Zebrafish Xenograft Model for Metastasis
This in vivo model provides an assessment of the anti-metastatic potential of VPC-18005 in a living organism.
Cell Preparation : PNT1B-ERG or VCaP cells are fluorescently labeled.
Injection : The labeled cancer cells are injected into the yolk sac of zebrafish embryos at 2 days post-fertilization.
Treatment : The embryos are then exposed to different concentrations of VPC-18005 or a control substance in their water.[1][4]
Imaging and Analysis : Over the following days, the dissemination of the fluorescent cancer cells from the yolk sac to the rest of the embryo is monitored and quantified using fluorescence microscopy. A reduction in the number of disseminated cells in the treated group compared to the control group indicates anti-metastatic activity.[1][4]
Reproducibility and Future Directions
The foundational data for VPC-18005 is primarily derived from a single comprehensive study. For a robust assessment of its reproducibility, independent verification of these key experiments by other research groups is crucial. The detailed protocols provided in this guide are intended to facilitate such validation studies.
While the preclinical data for VPC-18005 is promising, particularly its favorable comparison to YK-4-279 in some assays, its progression to clinical trials has not been reported in the public domain. Further studies would be required to evaluate its pharmacokinetic and toxicological profile in more detail before it can be considered for human trials. Researchers interested in the therapeutic potential of targeting the ERG transcription factor should consider these points when planning future investigations.